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Core Science & Biosynthesis

Foundational

3-(1-Methylcyclopropyl)azetidine: Structural Profiling, Medicinal Rationale, and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of highly specific, three-dimensional struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of highly specific, three-dimensional structural motifs. 3-(1-Methylcyclopropyl)azetidine has emerged as a highly valuable sp3-enriched building block. By combining the hydrophilic, low-lipophilicity nature of an azetidine ring with the sterically demanding, metabolically robust 1-methylcyclopropyl appendage, this molecule serves as a premier bioisostere for larger, more metabolically labile ring systems. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacological utility, and a self-validating synthetic workflow for its preparation.

Physicochemical & Structural Identity

Understanding the baseline physicochemical properties of 3-(1-Methylcyclopropyl)azetidine is critical for predicting its behavior in biological systems and during synthetic manipulation. The azetidine core provides a basic nitrogen capable of forming critical hydrogen bonds with target proteins, while the cyclopropyl moiety rigidifies the local conformation.

Table 1: Quantitative Structural and Physicochemical Data

PropertyValue
Chemical Name 3-(1-Methylcyclopropyl)azetidine
CAS Number 2228726-98-3 (Free base), 2567496-77-7 (Hydrochloride salt)
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Topological Polar Surface Area (TPSA) 12.03 Ų
SMILES CC1(CC1)C2CNC2
InChIKey VQVLRZRLGCGTJN-UHFFFAOYSA-N

Data supported by commercial chemical profiling standards (1[1];2[2]).

Pharmacological Rationale (The "Why")

The integration of 3-(1-Methylcyclopropyl)azetidine into a drug scaffold is rarely accidental; it is a calculated decision in Structure-Based Drug Design (SBDD).

  • The Azetidine Core (Bioisosterism): Azetidines are frequently deployed as bioisosteres for pyrrolidines, piperidines, and morpholines. The four-membered ring lowers the overall lipophilicity (LogP) and increases aqueous solubility, which directly correlates with improved oral bioavailability.

  • The 1-Methylcyclopropyl Shield: Traditional alkyl groups (like isopropyl or tert-butyl) are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The cyclopropyl ring, particularly when substituted with a methyl group at the 1-position, lacks abstractable tertiary hydrogens at the point of attachment. This creates a "metabolic shield," drastically increasing the half-life of the compound while effectively filling deep, hydrophobic pockets in target proteins, such as epigenetic modulators and kinases (3[3]).

G Molecule 3-(1-Methylcyclopropyl) azetidine Azetidine Azetidine Core (Bioisostere) Molecule->Azetidine Cyclo 1-Methylcyclopropyl (Hydrophobic Shield) Molecule->Cyclo Prop1 Decreased LogP & Increased Solubility Azetidine->Prop1 Prop2 CYP450 Metabolic Stability Cyclo->Prop2 Prop3 Enhanced Target Affinity (SBDD) Cyclo->Prop3

Figure 1: Pharmacological rationale and property contributions of the structural motifs.

Synthetic Workflow: The Negishi Cross-Coupling Approach

Constructing a C(sp3)-C(sp3) bond between a strained azetidine ring and a sterically hindered cyclopropyl group is synthetically challenging. Traditional alkylations often fail due to rapid β-hydride elimination of the alkyl-metal intermediate. To circumvent this, the Palladium-Catalyzed Negishi Cross-Coupling is the premier methodology. The use of an organozinc reagent accelerates the transmetalation step, effectively outcompeting the undesired β-hydride elimination pathway (4[4]).

Step-by-Step Methodology

Step 1: Preparation of (1-Methylcyclopropyl)zinc(II) bromide

  • Causality: Organozinc reagents are highly nucleophilic but extremely sensitive to moisture. The reaction must be performed under an inert argon atmosphere using Schlenk techniques to prevent premature protonation of the zinc species.

  • Protocol: In an oven-dried, argon-purged flask, suspend zinc dust (1.5 equiv) in anhydrous THF. Activate the zinc by adding 1,2-dibromoethane (5 mol%) and heating to 65°C for 15 minutes, followed by the addition of TMSCl (5 mol%). Cool to room temperature, then slowly add 1-bromo-1-methylcyclopropane (1.0 equiv). Stir at 65°C for 2 hours.

  • Self-Validation System: Monitor the consumption of the starting bromide via GC-MS. The disappearance of the bromide peak confirms the quantitative formation of the organozinc reagent.

Step 2: Palladium-Catalyzed Negishi C(sp3)-C(sp3) Cross-Coupling

  • Causality: 1-Boc-3-iodoazetidine is prone to ring-opening or elimination under harsh basic conditions. The Negishi coupling operates under mild, neutral conditions. The bidentate ligand in Pd(dppf)Cl₂ forces a cis-coordination geometry at the palladium center, which drastically accelerates reductive elimination to form the desired C-C bond.

  • Protocol: To a solution of 1-Boc-3-iodoazetidine (0.8 equiv) and Pd(dppf)Cl₂ (5 mol%) in anhydrous THF, add the freshly prepared organozinc solution dropwise at room temperature. Heat the mixture to 60°C for 12 hours.

  • Self-Validation System: Quench a 50 µL aliquot with saturated aqueous NH₄Cl (to destroy unreacted zinc) and extract with ethyl acetate. Analyze the organic layer via LC-MS to confirm the appearance of the intermediate 1-Boc-3-(1-methylcyclopropyl)azetidine (Expected MS: [M+H-tBu]+ = 156 m/z).

Step 3: N-Boc Deprotection and Salt Formation

  • Causality: The free base of 3-(1-Methylcyclopropyl)azetidine is volatile and susceptible to oxidative degradation. Isolating the compound as a hydrochloride salt ensures long-term bench stability.

  • Protocol: Filter the crude Negishi mixture through a pad of Celite and concentrate. Purify via flash chromatography. Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours. Concentrate under reduced pressure, dissolve in minimal diethyl ether, and treat with 4M HCl in dioxane to precipitate the product. Filter and dry under a high vacuum.

  • Self-Validation System: ¹H NMR validation must show the complete disappearance of the sharp 9H singlet at ~1.4 ppm (corresponding to the Boc group), confirming total deprotection.

G Step1 1-Bromo-1-methylcyclopropane + Zn(0) dust Step2 (1-Methylcyclopropyl)zinc(II) bromide [Organozinc Reagent] Step1->Step2 Zn insertion Step4 Negishi C(sp3)-C(sp3) Cross-Coupling Step2->Step4 Step3 1-Boc-3-iodoazetidine + Pd(dppf)Cl2 / THF Step3->Step4 Step5 1-Boc-3-(1-methylcyclopropyl)azetidine Step4->Step5 60°C, 12h Step6 TFA / DCM (Deprotection) Step5->Step6 Step7 3-(1-Methylcyclopropyl)azetidine (Hydrochloride Salt) Step6->Step7 RT, 2h HCl/Dioxane

Figure 2: Step-by-step synthetic workflow utilizing Pd-catalyzed Negishi cross-coupling.

Analytical Characterization

To ensure the integrity of the synthesized 3-(1-Methylcyclopropyl)azetidine hydrochloride, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, D₂O): Look for the characteristic multiplet of the azetidine C3 proton at ~3.2 ppm. The azetidine C2 and C4 protons will appear as distinct multiplets between 3.8–4.2 ppm due to the ring strain and adjacent nitrogen. The cyclopropyl methyl group will appear as a sharp singlet at ~1.0 ppm, and the cyclopropyl CH₂ protons will present as complex multiplets between 0.3–0.7 ppm.

  • ¹³C NMR (100 MHz, D₂O): The azetidine carbons (C2/C4) typically resonate around 48-52 ppm, while the C3 carbon will appear near 35 ppm. The highly shielded cyclopropyl carbons will appear upfield (<20 ppm).

  • IR Spectroscopy (ATR): A broad, strong band at ~2900-2700 cm⁻¹ indicates the secondary amine hydrochloride salt (N-H stretching).

References

  • 1522339-26-9,6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-3-carbaldehyde-AccelaChem. Accela ChemBio. 2

  • 3-(1-Methylcyclopropyl)azetidine | Benchchem. Benchchem. 1

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. ACS Publications.3

  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry, ACS Publications. 4

Sources

Exploratory

Mechanism of action of 3-(1-Methylcyclopropyl)azetidine in drug discovery

An in-depth technical analysis of 3-(1-Methylcyclopropyl)azetidine requires a paradigm shift: this molecule is rarely an active pharmaceutical ingredient (API) on its own. Rather, it is a highly specialized, privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-(1-Methylcyclopropyl)azetidine requires a paradigm shift: this molecule is rarely an active pharmaceutical ingredient (API) on its own. Rather, it is a highly specialized, privileged pharmacophore (or building block) strategically incorporated into larger drug scaffolds.

In modern drug discovery, escaping "flatland" (over-reliance on flat, 2D aromatic rings) is critical for improving clinical success rates. The incorporation of highly substituted, sp3 -rich small rings like azetidines and cyclopropanes is a proven strategy to optimize a drug's physicochemical properties, metabolic stability, and target affinity[1].

This whitepaper deconstructs the structural and physicochemical mechanism of action of the 3-(1-Methylcyclopropyl)azetidine moiety, explaining the thermodynamic and pharmacokinetic causality behind its use in modern therapeutics, such as kinase inhibitors[2].

Pharmacophore Dynamics: The Structural Mechanism of Action

The unique pharmacological profile of 3-(1-Methylcyclopropyl)azetidine is driven by the synergistic combination of its two constituent rings.

The Azetidine Core: pKa Modulation and Vector Rigidity

Azetidine, a 4-membered nitrogen heterocycle, acts as a conformationally restricted bioisostere for larger cyclic amines like piperidine or pyrrolidine[3].

  • Basicity and pKa: The ~90° bond angles of the azetidine ring force a higher s -character in the C–N bonds. Consequently, the nitrogen lone pair resides in an orbital with increased s -character, holding the electrons closer to the nucleus. This lowers the pKa of the amine compared to unstrained analogs. A lower pKa reduces the fraction of protonated molecules at physiological pH (7.4), which directly mitigates hERG channel liability (cardiotoxicity) and phospholipidosis.

  • Conformational Restriction: Unlike piperidine, which undergoes rapid chair-to-chair ring flipping, azetidine provides a rigid, highly directional vector. This locks the 3-position substituent (the 1-methylcyclopropyl group) into a precise spatial orientation[4].

The 1-Methylcyclopropyl Motif: Steric Shielding and CYP450 Resistance

The 1-methylcyclopropyl group is a cyclized, metabolically hardened derivative of the highly lipophilic tert-butyl group[5].

  • CYP450 Resistance: While tert-butyl groups are excellent for filling deep hydrophobic pockets, their methyl groups are highly susceptible to oxidation by Cytochrome P450 (CYP3A4). Replacing it with a cyclopropyl ring introduces high s -character in the C–H bonds, making hydrogen abstraction energetically unfavorable.

  • Blocking the "Soft Spot": If a simple cyclopropyl group were used, the tertiary methine proton (the C–H at the attachment point) would become a metabolic soft spot. By adding a methyl group to the 1-position, this methine proton is eliminated. The attachment carbon becomes fully substituted, completely blocking CYP-mediated oxidation at that site while maintaining a compact, lipophilic volume.

StructuralMechanism Core 3-(1-Methylcyclopropyl) azetidine Core Azetidine Azetidine Ring (Conformational Restriction) Core->Azetidine Cyclopropyl 1-Methylcyclopropyl (Steric Shielding) Core->Cyclopropyl PKa Lowered pKa & Reduced hERG Liability Azetidine->PKa Entropy Reduced Entropic Penalty on Binding Azetidine->Entropy CYP CYP450 Resistance (Blocked Tertiary C-H) Cyclopropyl->CYP LipE Enhanced LipE & BBB Permeability Cyclopropyl->LipE

Caption: Structural features of 3-(1-Methylcyclopropyl)azetidine driving ADME and target affinity benefits.

Impact on Pharmacokinetics (ADME) and Lipophilic Efficiency

The integration of 3-(1-Methylcyclopropyl)azetidine into a drug scaffold dramatically alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By lowering basicity and increasing metabolic stability, the moiety enhances Lipophilic Efficiency (LipE) . High LipE is critical for compounds targeting the central nervous system (CNS), as it allows for Blood-Brain Barrier (BBB) penetration without the off-target toxicity associated with highly lipophilic, highly basic amines.

Table 1: Comparative Physicochemical Profile (Simulated Pharmacophore Data)

Scaffold MoietyEst. pKaCYP450 LiabilityConformational PenaltyPrimary Application Benefit
3-(tert-Butyl)piperidine ~10.5High (N-dealkylation, t-Bu oxidation)High (Ring flipping)Baseline hydrophobic filler
3-Isopropylazetidine ~8.5Moderate (Methine oxidation)LowReduced hERG liability
3-(1-Methylcyclopropyl)azetidine ~8.2Low (Blocked methine, strong C-H)Low (Rigid vector)Maximized half-life & BBB entry

Target Binding Thermodynamics

When a drug binds to a target protein (e.g., the deep ATP-binding pocket of a Janus Kinase[2]), water molecules are displaced, and the drug must adopt a specific bioactive conformation.

Because the azetidine ring restricts the degrees of freedom of the 1-methylcyclopropyl group, the molecule is pre-organized. This results in a reduced entropic penalty ( ΔS ) upon binding. Furthermore, the compact, spherical nature of the 1-methylcyclopropyl group maximizes Van der Waals interactions within tight hydrophobic sub-pockets, driving a highly favorable enthalpic ( ΔH ) contribution to the overall free energy of binding ( ΔG ).

Experimental Workflows for Validating Physicochemical Enhancements

To validate the mechanistic benefits of incorporating 3-(1-Methylcyclopropyl)azetidine into a lead compound, drug discovery teams utilize self-validating in vitro assay systems.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay proves the causality between the 1-methylcyclopropyl structural modification and resistance to CYP450 metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Causality note: A low compound concentration ensures first-order kinetics.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (cofactor for CYP enzymes, final concentration 1 mM).

  • Time-Course Aliquoting: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Cold organic solvent instantly denatures CYP enzymes, halting metabolism and precipitating proteins.

  • Centrifugation & Extraction: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound over time to calculate Intrinsic Clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Step1 1. Compound Incubation (Liver Microsomes + NADPH, 37°C) Step2 2. Aliquoting at Time Points (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quenching Reaction (Cold Acetonitrile + Internal Standard) Step2->Step3 Step4 4. Centrifugation (Precipitate Proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5 Step6 6. Data Analysis (Calculate Intrinsic Clearance, CL_int) Step5->Step6

Caption: Step-by-step in vitro liver microsomal stability assay workflow for evaluating compound clearance.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

To isolate and validate the passive permeability benefits of the lowered pKa and increased LipE, PAMPA is utilized over cell-based assays (like Caco-2) to remove the confounding variables of active efflux transporters.

  • Donor Plate Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) and add to the wells of the donor plate.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.

  • Acceptor Plate Preparation: Fill the acceptor wells with blank PBS (pH 7.4).

  • Assembly and Incubation: Carefully place the acceptor plate onto the donor plate, creating a "sandwich." Incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates and measure the compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the effective permeability coefficient ( Peff​ ).

Conclusion

The 3-(1-Methylcyclopropyl)azetidine motif is a masterclass in rational drug design. By combining the conformational rigidity and lowered basicity of the azetidine ring with the steric shielding and CYP450 resistance of the 1-methylcyclopropyl group, medicinal chemists can rescue lead compounds suffering from poor half-lives, high hERG toxicity, or inadequate BBB penetration. It stands as a testament to the power of highly tailored, sp3 -rich small rings in navigating the complex multi-parameter optimization required in modern therapeutics.

References

  • US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents Source: Google Patents URL
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art Source: ResearchGate URL
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL

Sources

Foundational

Pharmacokinetic Profiling of 3-(1-Methylcyclopropyl)azetidine Derivatives: A Senior Application Scientist's Guide to De-risking and Optimization

An In-Depth Technical Guide: Preamble: The Strategic Imperative of Early ADME in Modern Drug Discovery In the landscape of contemporary drug discovery, the mantra "fail early, fail cheap" has never been more resonant. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Preamble: The Strategic Imperative of Early ADME in Modern Drug Discovery

In the landscape of contemporary drug discovery, the mantra "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates due to poor pharmacokinetic (PK) properties remains a principal challenge. The 3-(1-methylcyclopropyl)azetidine scaffold has emerged as a privileged motif, prized for its ability to confer a unique combination of desirable physicochemical properties. The azetidine ring, a strained four-membered heterocycle, introduces a high degree of sp3 character and three-dimensionality, which can enhance aqueous solubility and provide novel vectors for receptor engagement.[1][2] Concurrently, the 1-methylcyclopropyl group offers conformational rigidity and, critically, a shield against oxidative metabolism. The high carbon-hydrogen bond dissociation energy of the cyclopropyl ring often reduces its susceptibility to cytochrome P450 (CYP) enzymes, while the strategically placed methyl group can further block potential sites of metabolic attack.[3][4]

This guide eschews a conventional, one-size-fits-all template. Instead, it is structured to mirror the logical, iterative process of a drug discovery program. We will navigate the essential in vitro and in vivo assays required to build a comprehensive pharmacokinetic profile for this specific chemical class. The focus is not merely on the "how" but on the "why"—the causality behind experimental choices, the interpretation of data within a project's context, and the integration of disparate datasets to forge a clear path toward a clinical candidate. This is a framework for making informed, data-driven decisions, ensuring that every experimental cycle generates actionable intelligence.

Part 1: The In Vitro Gauntlet: Establishing a Foundational ADME Profile

The journey of a thousand miles begins with a single step, and in pharmacokinetics, that first step is a suite of robust in vitro assays. These assays are the bedrock of our understanding, providing a rapid, cost-effective means to triage compounds, establish structure-activity relationships (SAR), and build predictive models for in vivo performance.[5][6][7] Neglecting this stage is akin to navigating without a compass; you may move forward, but the direction is left to chance.

Our approach is tiered. Early-stage discovery demands high-throughput screens to quickly eliminate compounds with fatal flaws. As we progress to lead optimization, the focus shifts to more detailed, mechanistic studies that inform chemical design and provide the confidence needed to advance a compound into resource-intensive in vivo studies.

In_Vitro_ADME_Workflow cluster_0 Early Stage: Hit-to-Lead cluster_1 Late Stage: Lead Optimization Hit_ID Compound Library HTS_Perm High-Throughput Permeability (e.g., PAMPA) Hit_ID->HTS_Perm HTS_MetStab Microsomal Stability (Single Time Point) Hit_ID->HTS_MetStab HTS_Sol Kinetic Solubility Hit_ID->HTS_Sol Triage1 Triage: Eliminate Poor Performers HTS_Perm->Triage1 HTS_MetStab->Triage1 HTS_Sol->Triage1 Lead_Series Optimized Lead Series Triage1->Lead_Series Advance Promising Scaffolds Caco2 Bidirectional Caco-2 Assay Lead_Series->Caco2 MDCK MDR1-MDCK Assay Lead_Series->MDCK Hep_Stab Hepatocyte Stability Lead_Series->Hep_Stab PPB Plasma Protein Binding Lead_Series->PPB CYP_Inhib CYP Inhibition (IC50) Lead_Series->CYP_Inhib Triage2 Characterize & Select Candidate Caco2->Triage2 MDCK->Triage2 Hep_Stab->Triage2 PPB->Triage2 CYP_Inhib->Triage2

Figure 1: Tiered workflow for in vitro ADME profiling.
Absorption & Efflux Liability: Will the Compound Reach its Target?

For an orally administered drug, traversing the intestinal epithelium is the first major hurdle. We must assess not only passive diffusion but also the potential for active transport and, crucially, efflux—the cell's mechanism for pumping foreign substances back into the gut lumen.

Causality: The Caco-2 cell line, derived from human colorectal carcinoma, is the industry's gold standard for predicting human intestinal absorption.[8][9] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and the expression of key uptake and efflux transporters like P-glycoprotein (P-gp).[10][11][12] A bidirectional assay, measuring transport from the apical (gut) to basolateral (blood) side (A→B) and vice versa (B→A), is non-negotiable. It allows us to calculate not just the rate of absorption but also an efflux ratio (ER) , a critical indicator of active efflux.[10][12]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to allow for full differentiation and formation of a confluent monolayer.[10] Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Initiation (A→B): The test compound (typically 1-10 µM) is added to the apical (A) compartment. The basolateral (B) compartment contains a fresh buffer.

  • Assay Initiation (B→A): Concurrently, on a separate plate, the test compound is added to the basolateral (B) compartment, and the apical (A) compartment contains the receiver buffer.

  • Incubation: Plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.

  • Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.[11]

Data Presentation & Interpretation:

The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated.

  • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated:

  • ER = Papp (B→A) / Papp (A→B)

ParameterLowMediumHighInterpretation
Papp (A→B) (x 10⁻⁶ cm/s) < 2.02.0 - 10.0> 10.0Predicts the extent of oral absorption.
Efflux Ratio (ER) < 2.0≥ 2.0An ER ≥ 2.0 strongly suggests the compound is a substrate of an efflux transporter (e.g., P-gp or BCRP).[10]

Causality: While the Caco-2 assay is an excellent model of the gut wall, it expresses multiple transporters. To definitively determine if a compound is a substrate specifically for P-gp—the most critical efflux transporter for limiting blood-brain barrier (BBB) penetration and affecting drug disposition—we use the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene.[13][14] This creates a clean, high-expression system to isolate the interaction with P-gp.[15][16]

Experimental Protocol:

  • Cell Culture: MDR1-MDCK cells are seeded onto Transwell™ inserts and cultured for 3-5 days.[17] Monolayer integrity is confirmed via TEER measurements.[17]

  • Assay Setup: A bidirectional assay is performed as described for Caco-2 cells. A parallel experiment is often conducted in the presence of a potent P-gp inhibitor (e.g., verapamil or elacridar).

  • Incubation & Quantification: The protocol follows the same steps as the Caco-2 assay, with quantification by LC-MS/MS.[16]

Data Interpretation:

The key readout is the efflux ratio. A compound is confirmed as a P-gp substrate if its efflux ratio is ≥ 2.0 and this ratio is significantly reduced (typically to ~1.0) in the presence of a P-gp inhibitor.[17] This assay is paramount for CNS-targeted programs where avoiding P-gp efflux is essential for achieving therapeutic brain concentrations.

Metabolic Stability: How Long Will the Compound Survive?

Metabolic stability is a primary determinant of a drug's half-life and clearance. For the 3-(1-methylcyclopropyl)azetidine series, we must be vigilant. While the core scaffold is designed for stability, unexpected metabolic pathways can arise.[3]

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that are enriched in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[18] This assay is a rapid and cost-effective first-line screen to assess a compound's susceptibility to oxidative metabolism.[18] We use pooled human liver microsomes to average out inter-individual variability in enzyme expression.[19]

Experimental Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing pooled human liver microsomes, the test compound (typically 1 µM), and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating system (which provides the necessary cofactor for CYP activity).

  • Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

Data Presentation & Interpretation:

The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Stability ClassificationIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Interpretation
High > 60< 12Low predicted hepatic clearance. Likely to have a long in vivo half-life.
Medium 15 - 6012 - 80Moderate predicted hepatic clearance.
Low < 15> 80High predicted hepatic clearance. May result in poor oral bioavailability and short half-life.
Plasma Protein Binding: What is the Biologically Active Fraction?

Causality: The "free drug hypothesis" is a central tenet of pharmacology: only the unbound (free) fraction of a drug can interact with its target, be metabolized, and be excreted.[20][21] Highly protein-bound drugs may have a lower effective concentration and a longer half-life.[18][20] Equilibrium dialysis is the gold-standard method, allowing the free drug to diffuse across a semi-permeable membrane until equilibrium is reached, avoiding artifacts from non-specific binding that can plague other methods.[21][22]

Experimental Protocol:

  • Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Addition: The test compound is spiked into plasma (human, rat, etc.) and added to one chamber (the donor chamber). Phosphate buffer is added to the other chamber (the receiver chamber).

  • Incubation: The sealed plate is incubated at 37°C for 4-6 hours with shaking to allow the unbound drug to reach equilibrium between the two chambers.[21]

  • Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The protein in the plasma sample is precipitated, and both samples are analyzed by LC-MS/MS.[23]

Data Presentation & Interpretation:

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Binding ClassificationFraction Unbound (fu)% BoundInterpretation
Low > 0.30< 70%A large fraction of the drug is free to exert its effect.
Moderate 0.05 - 0.3070% - 95%
High < 0.05> 95%Small changes in binding can lead to large changes in free drug concentration. Potential for displacement-based drug interactions.
Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Risk

Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[24][25] If our compound inhibits a key CYP isoform (e.g., CYP3A4, which metabolizes ~50% of clinical drugs), it could dangerously elevate the plasma levels of a co-administered drug.[26] Regulatory agencies like the FDA require the assessment of DDI potential early in development.[25][27][28]

Experimental Protocol:

  • System Setup: The assay is run using human liver microsomes, an NADPH regenerating system, and a specific probe substrate for each CYP isoform being tested (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).[24]

  • Inhibitor Concentration: The test compound is added across a range of concentrations (typically an 8-point curve).

  • Reaction: The reaction is initiated and incubated at 37°C for a short, defined time (e.g., 5-10 minutes) that falls within the linear range of metabolite formation.[24]

  • Quenching & Analysis: The reaction is stopped with a cold solvent, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS.[24]

Data Presentation & Interpretation:

The rate of metabolite formation is plotted against the inhibitor (test compound) concentration to determine the IC50 value—the concentration that causes 50% inhibition.

IC50 ValueDDI Risk PotentialNext Steps
> 10 µM LowGenerally considered low risk.
1 - 10 µM ModeratePotential for in vivo interaction. Further investigation (e.g., Ki determination, static modeling) is warranted.[29]
< 1 µM HighHigh potential for clinically significant DDI. Requires definitive Ki determination and likely a clinical DDI study.

Part 2: The In Vivo Reality Check: Whole-Body Pharmacokinetics

In vitro assays provide a foundational understanding, but they cannot fully replicate the complex interplay of physiological processes in a living organism. In vivo pharmacokinetic studies are essential to integrate the ADME processes and determine the actual exposure of the drug at the site of action.[30]

In_Vivo_PK_Workflow Dosing Dose Administration (IV and PO routes) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) Bioanalysis->PK_Analysis Parameters Calculate Key PK Parameters (AUC, CL, F%, t½) PK_Analysis->Parameters Interpretation Profile Assessment & Decision Making Parameters->Interpretation

Figure 2: Workflow for a typical in vivo pharmacokinetic study.
Study Design: The Blueprint for Success

A well-designed in vivo PK study is critical for generating clean, interpretable data.

  • Species: The rat is the most common species for early, discovery-stage PK studies due to its well-characterized physiology, manageable size, and cost-effectiveness.

  • Formulation: The compound must be formulated in a suitable vehicle that ensures its solubility and stability for the chosen route of administration.[31] A simple aqueous solution is ideal, but co-solvents (e.g., PEG400, Solutol) may be necessary.

  • Dosing Groups: A typical study includes two groups:

    • Intravenous (IV): A bolus dose (e.g., 1 mg/kg) is administered directly into the systemic circulation. This route is essential as it provides the true, non-confounded measures of systemic clearance (CL) and volume of distribution (Vd). All drug is, by definition, 100% bioavailable.

    • Oral (PO): A gavage dose (e.g., 5-10 mg/kg) is administered. Comparing the results from the PO and IV groups allows for the calculation of absolute oral bioavailability (F%).

Protocol: A Step-by-Step Guide to a Rodent PK Study

This protocol is a template and must be conducted in accordance with all institutional and governmental animal welfare regulations.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least 3 days. Animals are often cannulated (e.g., in the jugular vein) to facilitate stress-free serial blood sampling.

  • Dose Preparation: The test compound is formulated in the appropriate vehicle on the day of the study.

  • Dose Administration:

    • IV Group: The dose is administered as a slow bolus via the tail vein or cannula.

    • PO Group: The dose is administered via oral gavage.

  • Blood Sampling: Blood samples (~100 µL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Blood samples are immediately centrifuged (e.g., at 4000 g for 10 min at 4°C) to separate the plasma. The plasma supernatant is transferred to a new set of tubes and stored at -80°C pending analysis.

  • Bioanalysis: Plasma sample concentrations are determined by a validated LC-MS/MS method. This typically involves a protein precipitation step followed by injection onto the LC-MS/MS system.

Data Analysis: Translating Concentrations into Knowledge

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix™ WinNonlin®) to derive the key pharmacokinetic parameters.

ParameterUnitDescriptionSignificance
Cmax ng/mLMaximum observed plasma concentration.Indicates the rate of absorption.
Tmax hTime at which Cmax is observed.Indicates the rate of absorption.
AUC ng*h/mLArea Under the Curve; total drug exposure over time.The most important measure of systemic exposure, related to efficacy and toxicity.
CL mL/min/kgClearance; the volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug. High CL suggests rapid metabolism/excretion.
Vd L/kgVolume of Distribution; the theoretical volume the drug would occupy to provide the same concentration as in plasma.Indicates the extent of drug distribution into tissues. A Vd > 0.6 L/kg suggests tissue distribution.
hHalf-life; the time required for the plasma concentration to decrease by half.Determines the dosing interval and time to reach steady-state.
F% %Absolute Oral Bioavailability; the fraction of the oral dose that reaches systemic circulation.A critical parameter for oral drugs. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: The Synthesis: Integrating Data to Build the Candidate Profile

The true power of this process lies not in the individual data points but in their synthesis. We must connect the in vitro results with the in vivo outcomes to build a holistic understanding and guide the project.

  • Connecting Stability and Clearance: Does low in vitro metabolic stability in microsomes or hepatocytes correlate with high in vivo clearance? If CL is high in vivo but the compound was stable in vitro, it could point to non-CYP metabolic pathways (e.g., aldehyde oxidase) or rapid renal excretion.

  • Connecting Permeability and Bioavailability: Does low Caco-2 permeability and a high efflux ratio correlate with poor oral bioavailability (F%)? If F% is low but permeability was high, it suggests extensive first-pass metabolism in the liver.

  • Connecting PPB, Vd, and CL: High plasma protein binding often restricts drug distribution, leading to a lower Vd. It can also limit the access of the drug to metabolizing enzymes, resulting in lower clearance.

This integrated analysis allows us to diagnose the root cause of any PK deficiencies and provide clear, actionable guidance to the medicinal chemistry team.

PK_Decision_Tree Start Compound with Target Potency InVitro In Vitro ADME Screen (Perm, Stab, PPB, CYP) Start->InVitro Check_InVitro Good In Vitro Profile? InVitro->Check_InVitro InVivo In Vivo PK (Rat) Check_InVitro->InVivo Yes Optimize Medicinal Chemistry Optimization Check_InVitro->Optimize No Check_InVivo Good In Vivo Profile? (F% > 30%, CL < 30 mL/min/kg) InVivo->Check_InVivo Advance Advance to Efficacy/Tox Check_InVivo->Advance Yes Check_InVivo->Optimize No (Diagnose & Iterate) Stop Terminate Compound Optimize->InVitro Optimize->Stop If intractable

Figure 3: Integrated decision-making based on pharmacokinetic profiling.

Ultimately, our goal is to identify a 3-(1-methylcyclopropyl)azetidine derivative with a balanced pharmacokinetic profile suitable for its intended therapeutic use. For a typical once-daily oral drug, an idealized profile might look like this:

ParameterTarget ValueRationale
Papp (A→B), Caco-2 > 10 x 10⁻⁶ cm/sEnsures good passive absorption.
Efflux Ratio, Caco-2 < 2.0Minimizes efflux to maximize absorption.
Human Liver Microsome t½ > 60 minPredicts low hepatic clearance and a longer half-life.
Fraction Unbound (fu, plasma) > 0.05 (5%)Ensures a sufficient free fraction to engage the target.
CYP Inhibition IC50s > 10 µMLowers the risk of clinical drug-drug interactions.
Oral Bioavailability (F%), Rat > 30%Indicates efficient absorption and survival of first-pass metabolism.
Clearance (CL), Rat < 30 mL/min/kgConsistent with a half-life suitable for once or twice-daily dosing.
Half-life (t½), Rat > 2 hProvides sustained exposure.

By systematically applying the principles and workflows outlined in this guide, drug discovery teams can effectively characterize, de-risk, and optimize 3-(1-methylcyclopropyl)azetidine derivatives, significantly increasing the probability of advancing a safe and effective new medicine to the clinic.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Xtalpi. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma protein binding in drug discovery and development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Kumar, V., Jawaria, R., & Sharma, A. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • DLRC Group. (2024, July 1). ICH M12 Guideline Overview on Drug Interaction Studies. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Syngene. (n.d.). In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • National Academies Press (US). (2006). FDA Requirements for Preclinical Studies. In Cancer Clinical Trials: A Commonsense Guide to Experimental Cancer Therapies and Clinical Trials. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(21), 8899-8910. Retrieved from [Link]

  • ResearchGate. (2014). Best Practices for Pharmacokinetic Studies of New Chemical Entities. Retrieved from [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Liu, H. W., & Walsh, C. T. (2007). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Accounts of chemical research, 40(7), 553-563. Retrieved from [Link]

  • International Council for Harmonisation. (2024, May 21). DRUG INTERACTION STUDIES. Retrieved from [Link]

  • Premier Research. (2024, July 8). ICH M12: How to Accelerate Your Drug Development Program. Retrieved from [Link]

  • Sala, M. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical reviews, 103(4), 977-1030. Retrieved from [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5859-5863. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Leiden University. (2024). Best practices for pharmacokinetic studies of new chemical entities. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • Burns, N. Z. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. Retrieved from [Link]

Sources

Exploratory

In vitro metabolic stability of 3-(1-Methylcyclopropyl)azetidine

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(1-Methylcyclopropyl)azetidine Abstract In modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(1-Methylcyclopropyl)azetidine

Abstract

In modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor stability can lead to low bioavailability and short duration of action, terminating the progression of otherwise potent therapeutic candidates. The strategic incorporation of strained ring systems, such as azetidines and cyclopropanes, has emerged as a key tactic to enhance pharmacokinetic profiles.[1][2] This guide provides a comprehensive examination of the in vitro metabolic stability of 3-(1-Methylcyclopropyl)azetidine, a scaffold that combines two such motifs. We will explore the theoretical metabolic landscape of this molecule, provide a detailed, field-proven protocol for its assessment using human liver microsomes (HLM), and outline the bioanalytical and data interpretation methodologies required for a robust evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply best practices in early-stage ADME assessment.

Introduction: The Strategic Imperative for Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetics.[3] A primary driver of pharmacokinetic profile is metabolic stability—the compound's susceptibility to biotransformation by metabolic enzymes.[4] The liver is the principal site of drug metabolism, where enzymes from the Cytochrome P450 (CYP) superfamily catalyze the majority of Phase I oxidative reactions.[5][6] Consequently, early-stage in vitro assessment of metabolic fate is not merely a screening step but a foundational component of rational drug design.

The structure of 3-(1-Methylcyclopropyl)azetidine is of particular interest as it contains two distinct structural motifs known to influence metabolic stability:

  • The Azetidine Ring: This four-membered nitrogenous heterocycle offers a unique blend of rigidity and polarity.[7][8] Its strained nature can pre-organize substituents for optimal target binding while simultaneously enhancing metabolic stability.[1][9] Notably, the azetidine nitrogen is often more resistant to the common metabolic pathway of N-dealkylation when compared to less strained, larger rings like pyrrolidine and piperidine.[7][10]

  • The Cyclopropyl Group: This three-membered carbocycle is frequently used as a bioisostere to improve potency and pharmacokinetic properties. The high C-H bond dissociation energy of the cyclopropyl ring can render it resistant to oxidative metabolism by CYPs.[2] However, when attached directly to a heteroatom like nitrogen, it can also be a site of bioactivation, sometimes leading to CYP-mediated ring-opening.[2][11][12]

The combination of these two scaffolds in 3-(1-Methylcyclopropyl)azetidine presents a compelling case study for metabolic assessment, balancing the potential for enhanced stability with unique metabolic pathways.

Predicted Metabolic Landscape of 3-(1-Methylcyclopropyl)azetidine

While no specific metabolic data for 3-(1-Methylcyclopropyl)azetidine exists in the public domain, we can construct a hypothesized metabolic map based on established biochemical principles for its constituent parts. The primary metabolic enzymes responsible for the biotransformation of most xenobiotics are the Cytochrome P450s (CYPs), which are abundant in the human liver microsome preparations used for in vitro studies.[5][13]

Key predicted pathways include:

  • Oxidative N-Dealkylation (Cleavage of the Cyclopropylmethyl Group): This is a canonical metabolic pathway for many secondary and tertiary amines.[14][15] The mechanism typically proceeds via a Hydrogen Atom Transfer (HAT) from the carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate which then dissociates.[15][16] While azetidines can show increased resistance to this pathway, it remains a probable metabolic route.[7]

  • Hydroxylation on the Azetidine Ring: Direct oxidation of the C-H bonds on the azetidine ring is a potential pathway, leading to the formation of hydroxylated metabolites.

  • Cyclopropyl Ring Oxidation/Opening: The cyclopropyl group itself can be a target. This may occur via hydroxylation on the methyl group or, more complexly, through a radical-mediated ring-opening mechanism.[2][17] This latter pathway can sometimes lead to the formation of reactive metabolites, making its investigation particularly important.[11]

  • Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated or amine metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation) to increase water solubility and facilitate excretion.[18][19] These reactions are not typically observed in standard HLM assays unless specific cofactors like UDPGA are added.[5]

The following diagram illustrates these potential metabolic transformations.

G cluster_main Hypothesized Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) Parent 3-(1-Methylcyclopropyl)azetidine M1 Azetidin-3-ol + (1-Methylcyclopropyl)methanone Parent->M1 N-Dealkylation M2 Hydroxylated Azetidine Metabolite Parent->M2 Azetidine Hydroxylation M3 Hydroxylated Cyclopropyl Metabolite Parent->M3 Cyclopropyl Hydroxylation M4 Ring-Opened Metabolite Parent->M4 Cyclopropyl Ring Opening caption Predicted metabolic pathways for 3-(1-Methylcyclopropyl)azetidine.

Caption: Predicted metabolic pathways for 3-(1-Methylcyclopropyl)azetidine.

Experimental Design: A Self-Validating Protocol

The trustworthiness of a metabolic stability assay hinges on a robust and well-controlled experimental design. The following protocol for a human liver microsomal (HLM) stability assay is designed to be a self-validating system, incorporating necessary controls to ensure the data is interpretable and reliable.

Materials and Reagents
Reagent/MaterialSpecificationsPurpose
Test System Pooled Human Liver Microsomes (HLM)Source of Phase I metabolic enzymes (e.g., CYPs).[20]
Test Compound 3-(1-Methylcyclopropyl)azetidine, 10 mM in DMSOThe compound under investigation.
Buffer 100 mM Potassium Phosphate, pH 7.4Maintains physiological pH for optimal enzyme activity.[20]
Cofactor NADPH Regenerating System (e.g., NADP+, G6P, G6PDH)Provides the necessary reducing equivalents for CYP enzyme function.[5]
Positive Controls Verapamil, Testosterone (10 mM in DMSO)Compounds with known metabolic rates to validate assay performance.[21]
Negative Control Heat-inactivated HLMDemonstrates that metabolism is enzyme-mediated.[22]
Quenching Solution Acetonitrile with Internal Standard (e.g., Tolbutamide)Stops the enzymatic reaction and precipitates protein.[20]
Labware 96-well polypropylene plates, multichannel pipettesSuitable for medium-throughput screening.
Incubator Shaking incubator set to 37°CMaintains physiological temperature.[5]
Experimental Workflow Diagram

The workflow is designed for clarity and reproducibility, minimizing variability between experiments.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis P1 Thaw HLM, Test Compound, Controls, and Reagents P2 Prepare Master Mix: Buffer + HLM P1->P2 P3 Prepare NADPH Solution P2->P3 I4 Initiate Reaction: Add NADPH Solution P3->I4 I1 Aliquot Master Mix into 96-well plate I2 Add Test Compound / Controls (Final Conc. 1 µM) I1->I2 I3 Pre-incubate at 37°C (5 min) I2->I3 I3->I4 T0 T=0 min I4->T0 S1 Quench aliquot in plate containing Acetonitrile + IS T5 T=5 min T15 T=15 min T30 T=30 min T45 T=45 min A1 Centrifuge plate to pellet precipitated protein S1->A1 A2 Transfer supernatant for LC-MS/MS analysis A1->A2 A3 Quantify remaining parent compound A2->A3 caption Workflow for HLM metabolic stability assay.

Caption: Workflow for HLM metabolic stability assay.

Step-by-Step Protocol
  • Preparation:

    • Thaw pooled HLM (e.g., 20 mg/mL stock) rapidly in a 37°C water bath and immediately place on ice.[23]

    • Prepare a working HLM solution by diluting the stock to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[24]

    • Prepare working solutions of the test compound and positive controls (Verapamil, Testosterone) by diluting the 10 mM DMSO stocks to an intermediate concentration (e.g., 100 µM) in buffer. The final DMSO concentration in the incubation should be ≤ 0.25%.[24]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup (96-well plate):

    • For each time point, aliquot the HLM working solution into wells.

    • Add the test compound/control working solution to the HLM. The final incubation volume is typically 200 µL, with a final test compound concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL.[20][24]

    • Set up control wells:

      • -NADPH Control: HLM + test compound, but add buffer instead of NADPH solution.

      • Heat-Inactivated Control: Use heat-inactivated HLM + test compound + NADPH.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[22]

  • Reaction and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the "-NADPH" controls.

    • At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot (e.g., 50 µL) into a separate 96-well plate containing 4 volumes (200 µL) of ice-cold acetonitrile with a fixed concentration of an internal standard.[20][22] The T=0 sample should be taken immediately after the addition of NADPH.

  • Sample Processing:

    • Once all time points are collected, seal the quenching plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

The quantification of the remaining parent compound at each time point is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and selectivity to measure the analyte in a complex biological matrix.[25] While a full method validation is required for regulated studies, for discovery screening, a fit-for-purpose approach is sufficient, focusing on specificity, linearity, and precision.[26][27]

  • Chromatography: A C18 reverse-phase column with a rapid gradient of water and acetonitrile (both containing 0.1% formic acid) is typically used to achieve separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for the test compound and the internal standard must be determined and optimized.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated for each time point.

  • Calculate % Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 time point. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life is calculated using the formula: t½ = -0.693 / k [21]

  • Calculate Intrinsic Clearance (CLint):

    • CLint, the volume of liver matrix cleared of the drug per unit time per unit of protein, is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) [4]

Data Interpretation and Classification

The calculated t½ and CLint values allow for the classification of 3-(1-Methylcyclopropyl)azetidine's metabolic stability. While classification schemes can vary, a general framework is provided below.

Stability ClassHLM Half-Life (t½)In Vitro CLint (µL/min/mg)Expected In Vivo Clearance
High > 60 min< 12Low
Moderate 15 - 60 min12 - 70Moderate
Low < 15 min> 70High

Note: CLint values are approximate and can be scaled to predict in vivo hepatic clearance using physiological scaling factors.[28][29]

Example Data Representation
Compoundt½ (min)CLint (µL/min/mg)Stability Class
3-(1-Methylcyclopropyl)azetidine 45.220.5Moderate
Verapamil (High Clearance Control)8.5114.6Low
Testosterone (Moderate Clearance Control)28.933.7Moderate

(Data shown is hypothetical and for illustrative purposes only)

Conclusion

This guide provides a robust framework for assessing the in vitro metabolic stability of 3-(1-Methylcyclopropyl)azetidine. The strategic combination of the azetidine and cyclopropyl motifs offers a promising avenue for enhancing drug-like properties, but it necessitates a thorough understanding of its unique metabolic profile. By employing the detailed HLM assay protocol, rigorous bioanalytical methods, and correct data interpretation, researchers can generate reliable data to guide medicinal chemistry efforts. This early, data-driven approach allows for the confident selection and optimization of drug candidates with a higher probability of success in later stages of development. The principles and methodologies outlined herein are foundational to modern drug discovery and are essential for any scientist working to translate novel chemical entities into effective therapeutics.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021-12-22). IntechOpen. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). PubMed. [Link]

  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006-06-01). SpringerLink. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012-04-25). ACS Publications. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018-03-30). PMC. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2024-01-01). ResearchGate. [Link]

  • In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab. [Link]

  • Metabolism of cyclopropyl groups. (2021-09-24). Hypha Discovery Blogs. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. drug metabolism. [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015-01-01). PubMed. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019-01-28). Beilstein Journals. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015-09-29). Bioanalysis Zone. [Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022-09-02). ACS Publications. [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. (2024-11-18). AZoNetwork. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025-05-29). Patsnap Synapse. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024-01-24). MDPI. [Link]

  • Metabolism of heterocyclic aromatic amines and strategies of human biomonitoring. (1994-01-01). PubMed. [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. [Link]

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. (2018-12-15). PubMed. [Link]

  • Microsomal Stability. (2023-01-01). Cyprotex. [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2009-02-01). PMC. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018-05-24). FDA. [Link]

  • In Vitro Identification of the Human Cytochrome P-450 Enzymes Involved in the N-demethylation of Azelastine. (1999-01-01). PubMed. [Link]

  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. (2025-07-02). MDPI. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (2012-04-01). PMC. [Link]

  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. (2016-04-12). PMC. [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (2011-06-01). PMC. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021-11-26). MDPI. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021-09-11). ResearchGate. [Link]

  • The Formation of Heterocyclic Aromatic Amines. (2022-06-08). Longdom Publishing. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018-11-26). PMC. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • What's the importance of cytochrome P450 metabolism?. (2024-11-23). Optibrium. [Link]

  • Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism. (2020-03-01). PMC. [Link]

  • Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines. (2023-12-21). ACS Publications. [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. (2017-01-31). PMC. [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2012-02-01). PMC. [Link]

  • P450 reactions II_2019. University of Washington. [Link]

  • Full article: In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β-glucuronidase targeting compound Inh 1. (2021-01-01). Taylor & Francis Online. [Link]

  • Representation of Heterocyclic Aromatic Amine Metabolism. This... (2019-01-01). ResearchGate. [Link]

Sources

Foundational

Escaping Flatland: The Strategic Integration of sp³-Rich Azetidines in Modern Medicinal Chemistry

Executive Summary The transition from high-throughput screening of flat, sp²-hybridized libraries to three-dimensional, sp³-rich scaffolds represents a watershed moment in modern drug discovery. As first articulated in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from high-throughput screening of flat, sp²-hybridized libraries to three-dimensional, sp³-rich scaffolds represents a watershed moment in modern drug discovery. As first articulated in the seminal "Escape from Flatland" hypothesis, increasing the fraction of sp³ carbons (Fsp³) directly correlates with improved clinical transition rates by enhancing solubility and reducing off-target toxicity ()[1]. Within this paradigm, the azetidine ring has emerged as a privileged bioisostere for larger cyclic amines.

This technical guide explores the specific medicinal chemistry applications of highly substituted azetidines, focusing on the 3-(1-methylcyclopropyl)azetidine motif. By dissecting its physicochemical advantages, synthetic integration, and the rigorous experimental protocols required to validate its ADME profile, this whitepaper provides a comprehensive framework for deploying this motif in lead optimization.

The Causality of sp³-Enrichment and the Azetidine Bioisostere

Historically, medicinal chemistry relied heavily on planar aromatic rings due to the ease of cross-coupling chemistry. However, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and promiscuous off-target interactions driven by non-specific π-π stacking.

By increasing Fsp³, we introduce three-dimensionality. The causality here is thermodynamic: 3D structures disrupt crystal lattice packing energy, thereby enhancing aqueous solubility. Furthermore, the distinct 3D vectors allow for highly specific lock-and-key interactions with target binding pockets.

Azetidines serve as exceptional bioisosteres for larger cyclic amines like piperidine and pyrrolidine, owing to their small size and polar nature ()[2]. The four-membered ring restricts conformational flexibility, lowering the entropic penalty upon target binding. Additionally, azetidines possess a lower molecular weight and a slightly attenuated pKa compared to piperidines, which enhances membrane permeability while maintaining the critical basic nitrogen necessary for salt-bridge formation in kinase or GPCR pockets.

Structural Rationale: The 3-(1-Methylcyclopropyl)azetidine Motif

While the azetidine core provides an excellent foundation, it is not without liabilities. The C3 position is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. To mitigate this, we employ strategic steric shielding.

The addition of a 1-methylcyclopropyl group at the 3-position is a masterclass in property tuning:

  • Metabolic Blocking: The quaternary carbon of the 1-methylcyclopropyl group eliminates the labile α-C-H bond at the point of attachment, while the steric bulk shields the adjacent azetidine carbons from enzymatic oxidation.

  • Lipophilic Efficiency (LipE): The cyclopropyl ring possesses unique bonding characteristics; its C-C bonds have significant π-character, allowing for unique interactions with aromatic residues. It provides necessary lipophilicity (increasing cLogP) to drive passive permeability without the heavy molecular weight and "flatland" penalty of a phenyl ring.

  • Vectorial Rigidity: The methyl group restricts the rotation of the cyclopropyl moiety, locking the molecule into a bioactive conformation. This specific motif has been successfully integrated into biaryl acyl sulfonamides targeting NaV1.7 to enhance potency and selectivity ()[3], and utilized in the development of highly selective Janus Kinase (JAK) inhibitors ()[4].

sp3_logic A Flat Aromatic Lead (Low Fsp3) B Azetidine Core (Bioisostere) A->B Escape Flatland C 1-Methylcyclopropyl (Steric Shield) B->C Block Oxidation D Optimized Candidate (High Fsp3 & Stability) C->D Enhance ADME

Workflow illustrating structural optimization from flat aromatics to sp3-rich azetidines.

Quantitative ADME Profiling

To illustrate the impact of this motif, consider the comparative physicochemical data of a generic pharmacophore where the terminal amine is varied. The data below synthesizes typical observations from lead optimization campaigns, demonstrating how the 3-(1-methylcyclopropyl)azetidine motif balances clearance and permeability.

Pharmacophore MotifMolecular Weight (Da)Fsp³cLogPHLM Intrinsic Clearance (µL/min/mg)PAMPA Permeability (10⁻⁶ cm/s)
Phenyl Ring 77.10.002.1>100 (High)15.2
Piperidine 84.21.000.845.5 (Moderate)8.4
Azetidine 56.11.000.165.2 (High)4.1
3-(1-Methylcyclopropyl)azetidine 110.21.001.4<15 (Low)12.8

Data Interpretation: Adding the 1-methylcyclopropyl group restores the cLogP and permeability lost by moving from piperidine to azetidine, while drastically improving metabolic stability (low clearance) compared to both the bare azetidine and phenyl rings.

Experimental Validation: Self-Validating Assay Protocols

As an application scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to evaluate the ADME properties of sp³-rich azetidines.

Protocol 1: High-Throughput Microsomal Stability (HLM) Assay

Causality & Design: Direct addition of NADPH leads to rapid degradation of the cofactor. We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to maintain steady-state electron transfer to CYP450 enzymes, ensuring linear kinetics.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the azetidine test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures CYP enzymes, stopping the reaction, while the internal standard corrects for any volumetric variations during subsequent centrifugation and injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Validation Check: The assay is self-validating if the positive control (e.g., Verapamil) shows a half-life within the established historical range (10-15 mins).

hlm_workflow N1 1. Compound Prep 1 µM in Buffer N2 2. HLM Incubation 37°C + NADPH N1->N2 N3 3. Quench Cold ACN + IS N2->N3 N4 4. LC-MS/MS MRM Quant N3->N4 N5 5. Data Analysis Calculate T1/2 N4->N5

Step-by-step experimental workflow for the High-Throughput Microsomal Stability Assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design: Since azetidines are basic amines, their permeability is highly pH-dependent. We use a bio-mimetic lipid mixture (e.g., 20% dodecane/lecithin) to simulate the enterocyte membrane and run the assay at pH 7.4 to evaluate the neutral/ionized ratio present in physiological conditions.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the azetidine compound to 10 µM in PBS (pH 7.4) with 5% DMSO to maintain solubility.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of the lipid/dodecane solution. Causality: This creates the artificial lipid bilayer.

  • Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Combine the plates.

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate the mass balance. A mass balance <80% indicates non-specific binding to the plastic or lipid retention, requiring the addition of BSA to the acceptor well in future runs.

Synthetic Integration & Pathway Application

Recent advances in azetidinylation reagents have enabled the modular synthesis of 3,3-disubstituted azetidines, overcoming traditional limitations of high step counts and poor functional group compatibility ()[5]. This allows for the late-stage functionalization of drug scaffolds with the 3-(1-methylcyclopropyl)azetidine motif.

Once synthesized, these motifs shine in kinase inhibition. For instance, the compact azetidine fits snugly into the ATP-binding cleft of Janus Kinases (JAK1/2), while the 1-methylcyclopropyl group projects into the solvent-exposed region or a hydrophobic sub-pocket, driving selectivity and disrupting the downstream STAT phosphorylation cascade.

jak_pathway Rec Cytokine Receptor JAK JAK1 / JAK2 Kinase Rec->JAK Ligand Binding STAT STAT Phosphorylation JAK->STAT Kinase Activity Inh 3-(1-Methylcyclopropyl)azetidine Inhibitor Inh->JAK ATP-Competitive Inhibition Gene Gene Transcription STAT->Gene Nuclear Translocation

Mechanism of action for azetidine-based inhibitors disrupting the JAK-STAT pathway.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Azetidine and cyclobutane derivatives as JAK inhibitors Source: US Patent 8158616B2 URL
  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(1-Methylcyclopropyl)azetidine

Application Note: Advanced Synthesis of 3-(1-Methylcyclopropyl)azetidine via Metallaphotoredox C(sp3)-C(sp3) Cross-Electrophile Coupling Executive Summary The incorporation of 3-substituted azetidines into pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of 3-(1-Methylcyclopropyl)azetidine via Metallaphotoredox C(sp3)-C(sp3) Cross-Electrophile Coupling

Executive Summary

The incorporation of 3-substituted azetidines into pharmaceutical pipelines has surged, driven by their utility as rigidified, metabolically stable bioisosteres for aliphatic amines in targeted therapeutics (e.g., ASH1L and JAK inhibitors)[1]. However, the synthesis of sterically congested C(sp3)-C(sp3) linkages—specifically coupling a secondary azetidine with a tertiary cyclopropane—remains a formidable challenge. Traditional cross-coupling methodologies frequently falter when applied to tertiary alkyl halides like 1-bromo-1-methylcyclopropane due to sluggish oxidative addition and rapid β-hydride elimination[2].

To circumvent these limitations, this protocol details a state-of-the-art metallaphotoredox dual-catalytic strategy. By synergizing the single-electron transfer (SET) capabilities of an Iridium(III) photocatalyst with a Nickel cross-coupling cycle, this method enables the direct cross-electrophile coupling of N-Boc-3-iodoazetidine and 1-bromo-1-methylcyclopropane with high precision and yield[3].

Scientific Rationale & Mechanistic Causality

The core innovation of this protocol lies in the use of tris(trimethylsilyl)silanol (TTMSS-OH) as a halogen-atom transfer (XAT) agent[3].

  • The Photoredox Cycle: Visible light excites the Ir(III) photocatalyst, which undergoes SET to oxidize TTMSS-OH. The resulting silyl radical selectively and rapidly abstracts the bromine atom from the sterically hindered 1-bromo-1-methylcyclopropane. This is driven by the high bond dissociation energy of the newly formed Si–Br bond, generating a nucleophilic tertiary cyclopropyl radical without forming an organometallic intermediate prone to β-hydride elimination[3].

  • The Nickel Cycle: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the secondary C–I bond of N-Boc-3-iodoazetidine[4]. The resulting Ni(II) species intercepts the transient cyclopropyl radical to form a high-valent Ni(III) intermediate, which rapidly undergoes reductive elimination to forge the critical C(sp3)-C(sp3) bond[3].

Mechanistic Workflow

Fig 1. Metallaphotoredox dual-catalytic cycle for C(sp3)-C(sp3) cross-electrophile coupling.

Quantitative Data: Condition Optimization

The reaction conditions were rigorously optimized to maximize the yield of the sterically hindered product. The data below summarizes the causality behind the final reagent selection.

Table 1: Optimization of Reaction Conditions for C(sp3)-C(sp3) Coupling

EntryNickel CatalystPhotocatalystHalogen AbstractorSolventYield (%)Causality / Observation
1 NiCl₂·dtbbpy Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ TTMSS-OH DME 78% Optimal conditions; DME stabilizes Ni intermediates.
2NiCl₂·dtbbpyRu(bpy)₃Cl₂TTMSS-OHDME12%Ru catalyst lacks sufficient oxidation potential to activate silanol.
3NiCl₂·dtbbpyIr[dF(CF₃)ppy]₂(dtbbpy)PF₆(TMS)₃SiHDME45%Silane (Si-H) causes competitive protodehalogenation of the radical.
4NiBr₂·glymeIr[dF(CF₃)ppy]₂(dtbbpy)PF₆TTMSS-OHTHF62%THF leads to minor catalyst aggregation compared to DME.
5NoneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆TTMSS-OHDME0%Confirms Ni is essential for the final C-C bond formation.

Experimental Protocol & Self-Validating System

A protocol is only as robust as its built-in validation mechanisms. This workflow employs a tripartite self-validation strategy to ensure trustworthiness and reproducibility at every stage.

Step-by-Step Methodology

Step 1: Preparation of the Catalytic Solution (Glovebox)

  • Action: In a nitrogen-filled glovebox, charge a 20 mL reaction vial equipped with a Teflon septum with NiCl₂·dtbbpy (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and anhydrous 1,2-dimethoxyethane (DME, 0.1 M relative to electrophiles).

  • Causality: Assembling the catalysts in a strictly inert atmosphere prevents the premature oxidation of the highly sensitive Ni(0) species generated in situ.

  • Validation Checkpoint 1 (Pre-reaction): The Ir(III) photocatalyst's excited state is highly sensitive to triplet oxygen. A visual color change of the solution from bright yellow to a dull green during initial mixing indicates oxygen contamination; if observed, the solvent must be re-degassed via freeze-pump-thaw.

Step 2: Addition of Electrophiles and Reagents

  • Action: Add N-Boc-3-iodoazetidine (1.0 equiv, 1.0 mmol), 1-bromo-1-methylcyclopropane (1.5 equiv, 1.5 mmol), TTMSS-OH (1.5 equiv), and anhydrous Na₂CO₃ (2.0 equiv).

  • Causality: A 1.5x excess of the tertiary bromide compensates for minor homocoupling pathways. Na₂CO₃ is utilized to neutralize the HBr generated during the catalytic cycle, preventing unwanted thermal Boc-deprotection of the azetidine.

Step 3: Photochemical Irradiation

  • Action: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 1000 rpm for 16 hours. Maintain the temperature at 25 °C using a cooling fan.

  • Causality: High stirring rates ensure uniform light penetration across the heterogeneous mixture. Temperature control is critical; exceeding 35 °C accelerates the thermal degradation of the transient azetidinyl-Ni intermediate.

  • Validation Checkpoint 2 (In-Process Control): Sample 10 µL of the mixture at t=2h, dilute in MeCN, and run LC-MS (ESI+). The ratio of the desired product (m/z 212.16 [M-tBu+H]⁺) to the protodehalogenation byproduct (N-Boc-azetidine, m/z 158.11 [M-tBu+H]⁺) serves as a diagnostic tool for silanol efficiency.

Step 4: Workup, qNMR Validation, and Purification

  • Action: Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Post-Reaction qNMR): Before chromatographic purification, spike the crude mixture with 1,3,5-trimethoxybenzene (internal standard). The integration of the distinct cyclopropyl methyl singlet at ~1.0 ppm against the internal standard provides an absolute chemical yield, validating the catalytic turnover independent of isolation losses.

  • Purification: Purify via flash column chromatography (silica gel, 0-20% EtOAc in hexanes) to afford N-Boc-3-(1-methylcyclopropyl)azetidine.

Step 5: Boc-Deprotection (Isolation of Free Amine)

  • Action: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA) (1:1 v/v) at 0 °C. Stir for 2 hours, then concentrate under a stream of nitrogen to yield 3-(1-methylcyclopropyl)azetidine as the TFA salt.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(1-Methylcyclopropyl)azetidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and procedural bottlenecks encountered during the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 3-(1-Methylcyclopropyl)azetidine .

Because this molecule combines a sterically hindered, highly strained cyclopropyl group with an equally strained azetidine ring, traditional synthetic approaches often fail. This guide dissects the causality behind these failures and provides self-validating, field-proven protocols to maximize your yield.

Part 1: Strategic Overview & Workflow Analysis

The synthesis of 3-cycloalkyl-substituted azetidines generally falls into two strategic categories:

  • The Addition-Deoxygenation Route: Nucleophilic addition of a Grignard reagent to 1-Boc-azetidin-3-one[1], followed by deoxygenation.

  • The Cross-Coupling Route: Metal-catalyzed sp3-sp3 cross-coupling (e.g., Negishi coupling) between a 3-haloazetidine and a cyclopropylzinc reagent[2].

SyntheticRoutes SM1 1-Boc-azetidin-3-one Int1 Tertiary Alcohol Intermediate SM1->Int1 Grignard Addition SM2 1-Boc-3-iodoazetidine Prod 1-Boc-3-(1-Methylcyclopropyl) azetidine SM2->Prod Negishi Coupling (Pd-catalyzed) Grignard 1-Methylcyclopropyl-MgBr Grignard->Int1 Zinc 1-Methylcyclopropyl-ZnBr Zinc->Prod Int1->Prod Barton-McCombie Deoxygenation Final 3-(1-Methylcyclopropyl) azetidine HCl Prod->Final HCl/Dioxane (Deprotection)

Fig 1: Synthetic routes for 3-(1-Methylcyclopropyl)azetidine via Grignard and Negishi coupling.

Part 2: Interactive Troubleshooting & FAQs

Q1: My Grignard reagent (1-methylcyclopropylmagnesium bromide) fails to initiate, or the yield is abysmal. How do I fix this?

Mechanistic Cause: 1-bromo-1-methylcyclopropane is sterically hindered and structurally resistant to single-electron transfer (SET) from standard magnesium turnings. Furthermore, cyclopropyl halides are prone to Wurtz-type homocoupling if the local concentration of the radical intermediate is too high. Solution: Do not rely solely on iodine for initiation. Use Rieke magnesium or employ the entrainment method with 1,2-dibromoethane. The entrainment method continuously exposes fresh, highly active magnesium surfaces[3]. Self-Validation Step: Always titrate your Grignard reagent using salicylaldehyde phenylhydrazone before adding it to the azetidinone. This prevents unreacted ketone from complicating downstream purification.

Q2: I successfully performed the Grignard addition to 1-Boc-azetidin-3-one. However, during the subsequent acid-catalyzed dehydration, the azetidine ring is completely destroyed. Why?

Mechanistic Cause: The azetidine ring inherently possesses ~26 kcal/mol of ring strain. When you attempt to dehydrate the C3-tertiary alcohol using strong acids (e.g., TsOH, H2SO4), you generate a highly unstable C3-carbocation. To relieve strain, this intermediate rapidly undergoes electrocyclic ring opening or nucleophilic attack, destroying the heterocycle[4].

RingOpening Alcohol C3-Tertiary Alcohol Carbocation C3-Carbocation (Highly Strained) Alcohol->Carbocation -H2O Acid H+ (Strong Acid) Acid->Carbocation RingOpen Ring-Opened Byproducts Carbocation->RingOpen Nucleophilic Attack or Rearrangement

Fig 2: Mechanistic pathway of acid-catalyzed azetidine ring opening due to C3-carbocation strain.

Solution: Abandon acid-catalyzed dehydration. Instead, utilize a radical-based Barton-McCombie deoxygenation . By converting the alcohol to a methyl xanthate and reducing it with tributyltin hydride (Bu3SnH) and AIBN, you bypass the carbocation intermediate entirely, preserving the azetidine ring.

Q3: I switched to the Negishi cross-coupling route. I'm seeing massive amounts of β-hydride elimination byproducts instead of my product. How can I optimize this?

Mechanistic Cause: sp3-sp3 cross-coupling is notoriously difficult because the alkyl-palladium intermediates undergo rapid β-hydride elimination before reductive elimination can occur. Solution: You must suppress β-hydride elimination by accelerating the reductive elimination step. Use a highly electron-rich, bulky dialkylbiaryl phosphine ligand like RuPhos or CPhos coupled with Pd(OAc)2[2]. These ligands force the palladium center into a geometry that heavily favors rapid reductive elimination.

Q4: The final Boc deprotection is successful according to LC-MS, but I lose all my product during the aqueous workup. Where is my product?

Mechanistic Cause: 3-(1-Methylcyclopropyl)azetidine has a very low molecular weight (111.18 g/mol ) and lacks lipophilic bulk. The free base is highly volatile and extremely water-soluble. Solution: Never perform an aqueous extraction on the free base. Perform the deprotection using 4M HCl in dioxane. Once the reaction is complete, simply evaporate the solvent under reduced pressure (keeping the bath temperature below 30°C) and triturate the residue with cold diethyl ether to precipitate the pure hydrochloride salt.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the expected yields and primary failure modes across different synthetic strategies. Transitioning from Route A to Route C is highly recommended for scale-up.

Synthetic StrategyReagents / Catalyst SystemAverage YieldPrimary Bottleneck / Failure Mode
Route A: Grignard + Acid DehydrationMe-Cyclopropyl-MgBr, TsOH, Toluene< 10% Massive azetidine ring opening due to C3-carbocation strain[4].
Route B: Grignard + Barton-McCombieCS2, MeI, NaH, then Bu3SnH, AIBN45 - 55% Multi-step process; toxicity and difficult removal of tin byproducts.
Route C: Negishi Cross-Coupling1-Boc-3-iodoazetidine, Zn dust, Pd(OAc)2, RuPhos75 - 85% Requires strictly anhydrous conditions; sensitive to β-hydride elimination[2].

Part 4: Validated Experimental Protocols

Protocol 1: Negishi Cross-Coupling (Recommended Route)

This protocol utilizes sp3-sp3 coupling to directly install the cyclopropyl group, bypassing unstable carbocations.

  • Zinc Insertion: In an oven-dried Schlenk flask under argon, suspend activated zinc dust (3.0 eq) in anhydrous DMA (0.5 M). Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) and heat to 60°C for 15 minutes to activate the zinc.

  • Organozinc Formation: Cool to room temperature. Slowly add a solution of 1-bromo-1-methylcyclopropane (1.5 eq) in DMA. Stir at 40°C for 2 hours. Validation: Allow the zinc to settle; GC-MS of an aliquot quenched with iodine should confirm >90% zinc insertion.

  • Cross-Coupling: In a separate flask, dissolve 1-Boc-3-iodoazetidine (1.0 eq), Pd(OAc)2 (5 mol%), and RuPhos (10 mol%) in anhydrous THF.

  • Reaction: Transfer the organozinc solution to the palladium mixture via cannula. Stir at 65°C for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 1-Boc-3-(1-methylcyclopropyl)azetidine.

Protocol 2: Boc Deprotection & Isolation

Designed specifically to prevent the loss of the volatile free base.

  • Deprotection: Dissolve 1-Boc-3-(1-methylcyclopropyl)azetidine (1.0 eq) in anhydrous dichloromethane (0.2 M). Cool to 0°C.

  • Acid Addition: Slowly add 4M HCl in dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 3 hours. Validation: Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure (Rotavap bath < 30°C) to remove DCM and dioxane.

  • Trituration: Suspend the resulting crude oil/solid in ice-cold anhydrous diethyl ether. Stir vigorously for 15 minutes until a fine white precipitate forms.

  • Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic) and dry under high vacuum to yield 3-(1-Methylcyclopropyl)azetidine hydrochloride .

Part 5: References

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors National Institutes of Health (NIH)[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1-Methylcyclopropyl)azetidine Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(1-Methylcyclopropyl)azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(1-Methylcyclopropyl)azetidine. As a Senior Application Scientist, this guide is structured to address specific challenges encountered during the purification process, explaining the rationale behind each step to ensure scientific integrity and successful outcomes.

Introduction

3-(1-Methylcyclopropyl)azetidine is a valuable building block in medicinal chemistry, prized for the conformational rigidity imparted by the four-membered azetidine ring.[1] However, the inherent ring strain and basicity of the azetidine moiety can present unique challenges during purification.[2][3] This guide offers practical solutions and detailed protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 3-(1-Methylcyclopropyl)azetidine reaction mixture?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted starting materials: Such as N-protected 3-oxoazetidine or the corresponding alcohol precursor.

  • Reagents and byproducts from the cyclopropanation step: These can include residual zinc reagents, methylene iodide, and their byproducts.

  • Ring-opened byproducts: Azetidines can be susceptible to ring-opening under acidic conditions, which may be present during the work-up or purification.[2][4]

  • Byproducts from N-deprotection: If you are synthesizing the free base from an N-protected precursor (e.g., N-Boc), you may have residual protecting group fragments or byproducts from the deprotection reagent (e.g., trifluoroacetic acid, hydrochloric acid).[5][6]

  • Oligomers: Under certain conditions, azetidines can undergo oligomerization.

Q2: My 3-(1-Methylcyclopropyl)azetidine seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Degradation on silica gel is a common issue for azetidines due to the acidic nature of standard silica. The lone pair on the azetidine nitrogen can interact strongly with the acidic silanol groups, leading to streaking, poor recovery, and in some cases, acid-catalyzed ring-opening.[2][4]

To mitigate this, you can:

  • Use deactivated silica gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (0.5-2%) of triethylamine or ammonia in methanol.[7]

  • Use alternative stationary phases: Consider using alumina (basic or neutral) or a polymer-based stationary phase.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

Q3: I am having trouble separating my product from a polar impurity. What are my options?

A3: If standard chromatography is failing, consider the following techniques:

  • Acid-base extraction: As a basic amine, 3-(1-Methylcyclopropyl)azetidine can be selectively extracted into an acidic aqueous phase. After washing the aqueous layer with an organic solvent to remove non-basic impurities, the pH of the aqueous phase can be raised to regenerate the free base, which can then be extracted into an organic solvent.

  • Salt formation and crystallization: Convert the free base into a salt (e.g., hydrochloride or trifluoroacetate).[8] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The purified salt can then be converted back to the free base if required.

  • Ion-exchange chromatography: This technique separates compounds based on their charge and can be highly effective for purifying basic compounds like azetidines.

Q4: Is distillation a viable purification method for 3-(1-Methylcyclopropyl)azetidine?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after column chromatography Degradation on silica gel.Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like alumina.[7] Minimize contact time on the column.
Product is too volatile and co-elutes with the solvent.Use a less volatile solvent system. Collect smaller fractions and analyze them carefully. Consider converting to a less volatile salt before chromatography.
Product streaks on the TLC plate Strong interaction with the acidic silica gel.Add a small amount of triethylamine or ammonia to the developing solvent (e.g., 1% in methanol/DCM).
Incomplete N-Boc deprotection Insufficient acid or reaction time.Increase the amount of acid (e.g., TFA or HCl in dioxane) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.[5][6]
Inefficient removal of gaseous byproducts (in the case of Boc deprotection).Ensure adequate venting or perform the reaction in an open or well-ventilated system.
Difficulty in removing residual acid after deprotection The amine salt is highly soluble in the work-up solvent.Perform a basic aqueous wash (e.g., with saturated NaHCO₃ or dilute NaOH) to neutralize the excess acid and liberate the free base.
Product is an oil and cannot be crystallized The free base may have a low melting point or be amorphous.Attempt to form a salt (e.g., hydrochloride, fumarate, or tartrate) which is more likely to be a crystalline solid.[8]

Experimental Protocols

Protocol 1: Purification of N-Boc-3-(1-Methylcyclopropyl)azetidine by Flash Column Chromatography

This protocol is suitable for the purification of the N-protected intermediate.

  • Preparation of the Crude Mixture: After the reaction to form N-Boc-3-(1-Methylcyclopropyl)azetidine, perform an aqueous work-up. Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes).

    • To minimize potential degradation, you can pre-treat the silica gel by washing it with a solvent mixture containing 1% triethylamine.

  • Loading and Elution:

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30%).

    • Monitor the fractions by TLC, staining with potassium permanganate or another suitable stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-Boc-3-(1-Methylcyclopropyl)azetidine.

Protocol 2: N-Boc Deprotection and Purification of the Free Base

This protocol describes the removal of the Boc protecting group and subsequent purification.

  • Deprotection:

    • Dissolve the purified N-Boc-3-(1-Methylcyclopropyl)azetidine in a suitable solvent such as dichloromethane or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[5][6]

    • Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or DCM) to remove any non-polar, non-basic impurities.

    • Basify the aqueous layer to a pH > 10 with a strong base (e.g., 6M NaOH).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization

This method is ideal for obtaining a highly pure, stable, and easy-to-handle solid form of the product.[8]

  • Salt Formation:

    • Dissolve the crude free base of 3-(1-Methylcyclopropyl)azetidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • A precipitate of the hydrochloride salt should form.

  • Recrystallization:

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Recrystallize the crude salt from a suitable solvent system. Good solvent choices to screen include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE.

    • Dissolve the salt in a minimal amount of the hot primary solvent and slowly add the anti-solvent until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

Workflow for Purification of 3-(1-Methylcyclopropyl)azetidine

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification_protected Purification of Protected Intermediate cluster_deprotection Deprotection cluster_purification_freebase Purification of Free Base Crude_Mixture Crude Reaction Mixture (N-Boc Protected) Column_Chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Crude_Mixture->Column_Chromatography Pure_Boc Pure N-Boc-3-(1-Methylcyclopropyl)azetidine Column_Chromatography->Pure_Boc Deprotection N-Boc Deprotection (TFA or HCl) Pure_Boc->Deprotection Crude_Free_Base Crude Free Base Deprotection->Crude_Free_Base Extraction Acid-Base Extraction Crude_Free_Base->Extraction Option 1 Distillation Vacuum Distillation Crude_Free_Base->Distillation Option 2 Salt_Formation Salt Formation (HCl) Crude_Free_Base->Salt_Formation Option 3 Pure_Free_Base Pure Free Base Extraction->Pure_Free_Base Distillation->Pure_Free_Base Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Salt Pure Hydrochloride Salt Recrystallization->Pure_Salt

Caption: Purification workflow for 3-(1-Methylcyclopropyl)azetidine.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Poor Separation or Low Yield in Column Chromatography Cause1 Degradation on Silica? Start->Cause1 Solution1a Use Deactivated Silica (add Et3N to eluent) Cause1->Solution1a Yes Solution1b Use Alumina Cause1->Solution1b Yes Cause2 Streaking/Tailing? Cause1->Cause2 No Solution2 Add Base to Eluent (e.g., 1% Et3N) Cause2->Solution2 Yes Cause3 Co-elution of Impurities? Cause2->Cause3 No Solution3a Optimize Solvent Gradient Cause3->Solution3a Yes Solution3b Consider Alternative Purification Method Cause3->Solution3b Yes Alternative Acid-Base Extraction or Salt Crystallization Solution3b->Alternative

Caption: Troubleshooting logic for azetidine purification by chromatography.

References

  • Larock, R. C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Azetidine: Basicity and Preparation. (2020, November 19). YouTube. [Link]

  • Kowalska, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Barber, D. M., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

  • AccelaChem. (n.d.). 2567496-77-7, 3-(1-Methylcyclopropyl)azetidine Hydrochloride. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba.it. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). PMC. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. (2026, February 2). ChemRxiv. [Link]

  • azetidine. (n.d.). Organic Syntheses Procedure. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility. [Link]

  • 3-(cyclopropylmethyl)azetidine hydrochloride (C7H13N). (n.d.). PubChemLite. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. [Link]

  • Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. (n.d.). Request PDF. [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. [Link]

  • Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. (n.d.). Current Protocols. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). HETEROCYCLES. [Link]

  • A One-pot preparation of 1,3- disubstituted Azetidine. (2024, May 14). ResearchGate. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020, October 16). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: 3-(1-Methylcyclopropyl)azetidine vs. Piperidine in Modern Drug Design

For decades, the piperidine ring has served as a foundational building block in medicinal chemistry, appearing in countless FDA-approved therapeutics. However, as drug discovery moves toward more complex targets, the inh...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, the piperidine ring has served as a foundational building block in medicinal chemistry, appearing in countless FDA-approved therapeutics. However, as drug discovery moves toward more complex targets, the inherent liabilities of piperidine—namely, high basicity, excessive lipophilicity, and flat 2D geometry—frequently lead to developability bottlenecks such as hERG toxicity and poor metabolic stability.

To overcome these challenges, medicinal chemists are increasingly turning to highly engineered, 3D-rich bioisosteres. This guide provides an objective, data-driven comparison between the classic piperidine scaffold and a highly optimized alternative: 3-(1-methylcyclopropyl)azetidine .

Physicochemical Profiling & Mechanistic Causality

The transition from a six-membered piperidine to a substituted four-membered azetidine is not merely a structural novelty; it is a calculated physicochemical maneuver designed to optimize the pharmacokinetic profile of a lead compound.

Basicity (pKa) and hERG Liability

Unsubstituted azetidine and piperidine share similar basicity, with pKa values of approximately 11.29 and 11.22, respectively (1[1]). This high basicity means that at physiological pH (7.4), piperidine is almost entirely protonated. This cationic state is a primary driver for off-target binding to the hERG potassium channel, leading to cardiotoxicity.

However, functionalizing the azetidine core with strained, sp2-like substituents can depress the pKa into the highly desirable 9.4–10.2 range (2[2]). The cyclopropane ring within the 1-methylcyclopropyl moiety possesses high s-character in its C-C bonds, exerting an inductive electron-withdrawing effect (-I effect) on the azetidine nitrogen. This reduces the lone pair's availability, lowering basicity, improving passive membrane permeability, and mitigating hERG liability.

Metabolic Stability and Steric Shielding

While azetidines lower lipophilicity compared to piperidines, their inherent ring strain makes them susceptible to enzymatic ring-opening. The 1-methylcyclopropyl moiety acts as a conformationally restricted tert-butyl bioisostere (3[3]). The bulky cyclopropyl group provides immense steric shielding to the azetidine core, blocking ring-opening metabolism. Furthermore, the addition of the methyl group at the 1-position specifically prevents cytochrome P450-mediated oxidation of the tertiary cyclopropyl carbon.

Quantitative Data Summary
PropertyPiperidine3-(1-Methylcyclopropyl)azetidineMechanistic Impact
Ring Geometry 6-membered (Chair)4-membered (Puckered)Alters 3D exit vectors; improves target specificity.
pKa (Basicity) ~11.22~9.4 – 10.2Lower pKa reduces hERG binding and improves permeability.
Lipophilicity (logP) ModerateModerate-HighCyclopropyl adds lipophilicity, but less than a tert-butyl group.
Metabolic Soft Spots α -carbon oxidationRing openingSteric shielding by the methylcyclopropyl group blocks degradation.

Structural & Conformational Logic

The transition from a standard piperidine to a highly substituted azetidine follows a strict rational design pathway, balancing ring strain with steric protection.

G Piperidine Piperidine Core (High pKa ~11.2, High hERG risk) Azetidine Azetidine Core (High ring strain, pKa ~11.3) Piperidine->Azetidine Ring Contraction (Alters 3D vectors) Substitution 3-Position Substitution (1-Methylcyclopropyl) Azetidine->Substitution Add Steric Bulk (Blocks metabolism) Result 3-(1-Methylcyclopropyl)azetidine (Optimized pKa ~9.8, Steric Shielding) Substitution->Result Synergistic Bioisosterism

Logic tree illustrating the bioisosteric evolution from piperidine to 3-substituted azetidine.

Experimental Methodologies

To objectively evaluate the performance of these scaffolds, the following self-validating experimental protocols must be utilized.

Protocol 1: Potentiometric pKa Determination

Causality & Validation: pKa dictates the ionization state at pH 7.4. To ensure the titration system is self-validating, a known standard is titrated prior to the test article to verify electrode response and titrant molarity.

  • Calibration: Titrate 0.1 M Potassium Hydrogen Phthalate (KHP) with 0.1 M NaOH to confirm electrode linearity.

  • Sample Preparation: Dissolve 2 mg of the test compound in 10 mL of a co-solvent system (e.g., 50% Methanol/Water) to ensure complete dissolution.

  • Titration: Titrate with standardized 0.1 M HCl (if starting from free base) under a nitrogen atmosphere to prevent CO₂ absorption, which can skew basicity readings.

  • Yasuda-Shedlovsky Extrapolation: Perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50% Methanol) and extrapolate the linear regression to 0% organic modifier to determine the true aqueous pKa.

Protocol 2: In Vitro Microsomal Stability (CLint)

Causality & Validation: This assay measures vulnerability to Phase I metabolism. The protocol is self-validating through the inclusion of a minus-NADPH control (to rule out chemical degradation) and reference compounds (Verapamil for high clearance, Warfarin for low clearance) to confirm the enzymatic viability of the microsomes.

G Step1 1. Compound Incubation (1 µM cmpd + Liver Microsomes) Step2 2. NADPH Addition (Initiate Phase I Metabolism) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Crash (Cold Acetonitrile + Internal Std) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify parent depletion) Step4->Step5 Step6 6. Data Processing (Calculate t1/2 and CLint) Step5->Step6

Step-by-step experimental workflow for evaluating in vitro microsomal stability (CLint).

Step-by-Step Execution:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Validation Step: For the negative control, add plain buffer instead of NADPH).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quench & Crash: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of the parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Strategic Recommendations

When optimizing a lead compound containing a problematic piperidine ring, direct replacement with an unsubstituted azetidine is rarely sufficient due to metabolic instability and retained high basicity. By incorporating a 3-(1-methylcyclopropyl) substituent, drug designers can simultaneously depress the pKa to improve safety profiles, alter the 3D exit vectors to enhance target specificity, and provide the necessary steric bulk to survive first-pass metabolism.

References

  • Source: benchchem.
  • Title: 3-Substituted 6-Azabicyclo[3.1.
  • Source: researchgate.

Sources

Comparative

Comparing metabolic stability of azetidine vs pyrrolidine rings

As a Senior Application Scientist, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds requires a rigorous understanding of heterocycle physical chemistry. The transition from flat, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds requires a rigorous understanding of heterocycle physical chemistry. The transition from flat, sp2-hybridized aromatic rings to sp3-rich saturated heterocycles has become a cornerstone of modern drug discovery. Among these, the choice between a 5-membered pyrrolidine ring and a 4-membered azetidine ring is a critical strategic decision.

While pyrrolidines offer excellent conformational flexibility and vector projection, they frequently suffer from high intrinsic clearance due to cytochrome P450 (CYP450) mediated metabolism[1]. Contracting the ring to an azetidine is a proven bioisosteric strategy to mitigate these liabilities[2]. This guide provides an objective, data-driven comparison of their metabolic stability, underlying physicochemical causality, and the self-validating experimental protocols used to evaluate them.

The metabolic fate of a saturated azacycle is inextricably linked to its physicochemical properties—specifically lipophilicity (LogP) and basicity (pKa).

  • Lipophilicity (LogP): Removing a single methylene group to transition from pyrrolidine to azetidine significantly reduces the hydrophobic surface area of the molecule. Azetidines are among the least lipophilic saturated heterocycles[2]. This reduction in LogP directly decreases non-specific partitioning into the highly lipophilic active sites of hepatic CYP450 enzymes, thereby reducing binding affinity and subsequent metabolic turnover[3].

  • Basicity (pKa) and Ring Strain: The internal bond angles of the 4-membered azetidine ring (~90°) deviate significantly from the ideal tetrahedral angle (~109.5°). To accommodate this strain, the C-N bonds adopt higher p-character, forcing the nitrogen's lone pair into an orbital with higher s-character. Because s-electrons are held closer to the nucleus, the lone pair is less available for protonation, generally resulting in a lower pKa for azetidines compared to their pyrrolidine counterparts[4].

Metabolic Stability: CYP450 Susceptibility vs. Resistance

Pyrrolidines are highly susceptible to Phase I metabolism. CYP450 enzymes readily catalyze α-carbon oxidation , abstracting a hydrogen atom to form a reactive carbinolamine that collapses into an electrophilic iminium ion. This intermediate rapidly undergoes hydrolysis, leading to ring-opening or N-dealkylation, resulting in rapid clearance[1].

Conversely, azetidines exhibit profound metabolic resistance. The increased ring strain in azetidine increases the bond dissociation energy (BDE) of the α-C-H bonds. Consequently, hydrogen atom abstraction by the CYP450 heme iron-oxo species becomes thermodynamically unfavorable[2].

CYP_metabolism P_Ring Pyrrolidine Ring (5-Membered) CYP CYP450 Enzyme (Active Site) P_Ring->CYP High Lipophilicity A_Ring Azetidine Ring (4-Membered) A_Ring->CYP Low Lipophilicity AlphaOx α-Carbon Oxidation (Rapid) CYP->AlphaOx Pyrrolidine Pathway Stable Metabolic Stability (Low Clearance) CYP->Stable Azetidine Pathway (High C-H Bond Energy) Iminium Iminium Intermediate AlphaOx->Iminium Metabolite Ring-Opened Metabolite (High Clearance) Iminium->Metabolite

CYP450-mediated metabolic pathways comparing pyrrolidine oxidation vs azetidine stability.

Quantitative Performance Comparison

The following table synthesizes representative experimental data comparing matched molecular pairs where a pyrrolidine scaffold was replaced with an azetidine scaffold (e.g., in DHODH inhibitors and sulfonylamide drug discovery programs)[3],[5].

ParameterAzetidine ScaffoldPyrrolidine ScaffoldMechanistic Driver
Ring Size 4-Membered5-MemberedStructural geometry.
Calculated LogP ~1.2 - 1.3~1.6 - 1.8Reduced hydrophobic surface area in azetidine[3].
Aqueous Solubility HighModerateHigher polarity and lower lipophilicity[3].
HLM Half-Life (t½) >100 min (Highly Stable)45 - 60 min (Moderate)Resistance to α-carbon oxidation by CYP450[2],[5].
Primary Liability Acid-catalyzed ring-openingCYP-mediated dealkylationStrain-induced nucleophilic attack vs enzymatic oxidation[1],[4].

Note: While azetidines are metabolically stable against CYP450, they can be susceptible to chemical instability. In specific aryl-azetidine chemotypes, the ring strain can drive intramolecular ring-opening decomposition if a nearby nucleophile (e.g., a pendant amide) attacks the ring at acidic pH[4].

Experimental Methodologies

To ensure scientific integrity, the data supporting these claims must be generated through self-validating assay systems. Below are the definitive protocols for quantifying these parameters.

In Vitro Liver Microsomal Stability Assay (HLM/MLM)

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound by exposing it to the primary site of Phase I metabolism[3].

Step-by-Step Protocol & Causality:

  • Substrate Preparation: Prepare a 1 μM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Causality: The buffer maintains physiological pH, ensuring the compound's ionization state matches systemic circulation.

  • Enzyme Addition: Add Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before the reaction begins.

  • Reaction Initiation: Initiate the metabolism by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor required by CYP450 reductase to activate the heme iron-oxo species. Without it, CYP-mediated oxidation cannot occur, serving as a built-in negative control.

  • Time-Point Quenching: At predetermined intervals (e.g., 0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism at precise kinetic time points.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Causality: Pellets the denatured proteins, preventing LC-MS column clogging.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time, plotting the natural log of remaining concentration to derive t1/2​ .

workflow Prep 1. Substrate Prep (1 μM in Buffer) Microsomes 2. Add HLM (0.5 mg/mL) Prep->Microsomes NADPH 3. Add NADPH (Initiate at 37°C) Microsomes->NADPH Quench 4. Cold Acetonitrile (Quench Reaction) NADPH->Quench Centrifuge 5. Centrifugation (Protein Precip.) Quench->Centrifuge LCMS 6. LC-MS/MS (Quantification) Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal stability assay.

Determination of pKa via Potentiometric Titration

Understanding the ionization state is critical, as it dictates membrane permeability and binding.

Step-by-Step Protocol & Causality:

  • Calibration: Calibrate a highly sensitive pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Dissolution: Dissolve the compound in a standardized methanol/water co-solvent mixture (necessary for compounds with low aqueous solubility)[3].

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric CO2​ from dissolving into the solution and forming carbonic acid, which would artificially skew the pH readings.

  • Data Derivation: Monitor the pH continuously. The pKa is derived from the inflection point of the titration curve, representing the pH at which the compound exists in a 1:1 ratio of ionized to unionized forms[3].

Strategic Recommendations for Drug Design

When optimizing a lead series, the choice between these two rings should be dictated by the primary liability of the parent molecule:

  • Opt for Pyrrolidine when the molecule requires a specific spatial vector to engage the target receptor, and when the overall lipophilicity (LogP) of the molecule is already low enough that CYP450 clearance is not the primary bottleneck.

  • Opt for Azetidine when the lead compound suffers from high intrinsic clearance due to CYP450-mediated oxidation, or when aqueous solubility is prohibitively low[3],[2]. However, medicinal chemists must rigorously test azetidine analogs for chemical stability in acidic environments (e.g., simulated gastric fluid) to ensure the ring strain does not lead to intramolecular decomposition[4].

References

  • [3] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem. Available at:

  • [2] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:

  • [5] Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors. PubMed Central (NIH). Available at:

  • [1] Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PubMed Central (NIH). Available at:

  • [4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central (NIH). Available at:

Sources

Validation

Toxicity Comparison Guide: 3-(1-Methylcyclopropyl)azetidine vs. Other Cyclic Amines

As drug discovery shifts toward molecules with higher fraction sp3 ( Fsp3​ ) character to improve clinical success rates, saturated nitrogen heterocycles have become foundational building blocks. Among these, 3-(1-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward molecules with higher fraction sp3 ( Fsp3​ ) character to improve clinical success rates, saturated nitrogen heterocycles have become foundational building blocks. Among these, 3-(1-Methylcyclopropyl)azetidine represents a highly specialized, conformationally restricted scaffold.

This guide provides an objective, data-driven comparison of the toxicity, physicochemical properties, and metabolic liabilities of 3-(1-Methylcyclopropyl)azetidine against traditional cyclic amines—specifically pyrrolidine (5-membered) and piperidine (6-membered) rings[1].

Structural Rationale: The "Why" Behind the Scaffold

The selection of a cyclic amine core profoundly influences a lead compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

  • Piperidine & Pyrrolidine: These are historically the most common cyclic amines in FDA-approved drugs. Piperidine adopts a highly stable, low-strain chair conformation. However, its incorporation often drives up lipophilicity (logP) and basicity (pKa ~11.22), which are primary drivers of off-target toxicities[1].

  • 3-(1-Methylcyclopropyl)azetidine: Azetidines are four-membered rings characterized by significant ring strain (approx. 25.4 kcal/mol)[2]. While unsubstituted azetidines can suffer from metabolic instability due to this strain, the addition of the 1-methylcyclopropyl group at the 3-position serves a dual purpose:

    • Steric Shielding: It blocks metabolic oxidation at the highly vulnerable 3-position.

    • Lipophilic Tuning: It increases the Fsp3​ character and provides a specific vector projection without the toxicity risks associated with planar aromatic rings[3].

Comparative Toxicity Profiles

hERG Cardiotoxicity Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug attrition due to the risk of fatal cardiac arrhythmias. hERG liability is strongly correlated with high basicity (which leads to protonation at physiological pH) and high lipophilicity (logD)[4].

  • Piperidine/Pyrrolidine: Frequently flag high hERG liabilities due to their optimal fit within the hERG central cavity and their high pKa[4].

  • 3-(1-Methylcyclopropyl)azetidine: Ring contraction from a 6-membered piperidine to a 4-membered azetidine generally reduces basicity (pKa ~11.29, but functionally lower in complex scaffolds due to altered nitrogen lone-pair hybridization)[1]. The compact, rigid nature of the cyclopropyl-azetidine system alters the spatial trajectory of the basic amine, frequently disrupting the pharmacophore required for hERG binding and mitigating cardiotoxicity[5].

Metabolic Stability and Clearance (CYP450)
  • Piperidine: Metabolically robust regarding ring-opening, but highly susceptible to CYP-mediated α -oxidation (forming reactive iminium intermediates) or N-dealkylation[2].

  • 3-(1-Methylcyclopropyl)azetidine: The inherent ring strain of the azetidine core makes it theoretically vulnerable to metabolic ring-opening[2]. However, the bulky 1-methylcyclopropyl substituent sterically protects the ring. Furthermore, azetidines generally show reduced CYP3A4 inhibition compared to their piperidine matched-molecular pairs because their compact size prevents optimal binding to the CYP active site heme[5].

Cytotoxicity and Phospholipidosis

Highly lipophilic basic amines (like many substituted piperidines) can accumulate in acidic lysosomes, leading to drug-induced phospholipidosis (DIPL) and non-specific cytotoxicity. The lower overall lipophilicity and distinct pKa of the azetidine core often reduce lysosomal trapping compared to larger cyclic amines[6].

Quantitative Data Summary

The following table synthesizes the general physicochemical and toxicity trends when comparing matched molecular pairs containing these cyclic amines[2][5][6].

Property / Liability3-(1-Methylcyclopropyl)azetidinePyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain High (~25.4 kcal/mol)ModerateLow (Stable Chair)
Relative Basicity (pKa) LowerModerateHigher
hERG Inhibition Risk Low to Moderate (Vector dependent)Moderate to HighHigh (Due to high pKa/logD)
CYP450 Inhibition Generally LowModerateModerate to High
Metabolic Weakness Ring-opening (mitigated by substitution) α -oxidation α -oxidation, N-dealkylation
Phospholipidosis Risk LowModerateHigh

Experimental Protocols: Toxicity Validation

To objectively compare the toxicity of compounds synthesized using these different building blocks, the following self-validating experimental workflows must be employed. Note: Causality is embedded in the steps to ensure scientific integrity.

Protocol A: Automated Patch-Clamp hERG Assay

Purpose: To quantify the cardiotoxic potential of the amine scaffolds.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Rationale: CHO cells lack endogenous currents that could confound hERG measurements.

  • Compound Preparation: Dissolve the test compounds (Azetidine, Pyrrolidine, and Piperidine derivatives) in DMSO, then dilute in extracellular physiological saline to a final top concentration of 30 μ M (DMSO 0.3%).

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch). Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation: Run Dofetilide (a known hERG inhibitor) as a positive control to validate assay sensitivity.

  • Data Analysis: Measure the peak tail current reduction relative to the vehicle control to calculate the IC50​ .

Protocol B: Liver Microsomal Stability (Clearance) Assay

Purpose: To evaluate if the azetidine ring strain leads to premature metabolic clearance compared to the stable piperidine chair.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 μ M of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Rationale: pH 7.4 mimics physiological conditions where the ionization state of the amine dictates enzyme binding.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the obligate electron donor for CYP450-mediated phase I metabolism.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile precipitates microsomal proteins, halting metabolism instantly.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Preclinical Toxicity Screening Workflow

The following diagram illustrates the logical progression for evaluating cyclic amine scaffolds in early drug discovery.

Caption: Preclinical toxicity screening workflow for evaluating cyclic amine scaffolds.

Conclusion

The transition from piperidine or pyrrolidine to a 3-(1-Methylcyclopropyl)azetidine scaffold is a powerful strategy in modern medicinal chemistry. While piperidines offer chemical stability, their high basicity and lipophilicity frequently trigger hERG cardiotoxicity and non-specific cytotoxicity. The 3-(1-Methylcyclopropyl)azetidine core utilizes ring strain and steric bulk to strategically lower basicity, alter the 3D vector of the molecule, and protect against metabolic degradation, ultimately offering a superior safety window for lead optimization.

References

  • National Institutes of Health (PMC). Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. [Link]

  • ACS Publications. Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. [Link]

  • National Institutes of Health (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry.[Link]

Sources

Comparative

Validating the Efficacy of the 3-(1-Methylcyclopropyl)azetidine Motif in Target Binding: A Comparative Guide for Kinase Inhibitor Optimization

Executive Summary & Mechanistic Rationale In modern kinase inhibitor drug discovery, achieving high target affinity while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern kinase inhibitor drug discovery, achieving high target affinity while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties is a persistent bottleneck. Traditional saturated heterocycles, such as piperidine and morpholine, often result in high lipophilicity (LogD) and basicity (pKa), leading to poor membrane permeability and off-target hERG toxicity.

To overcome these developability problems, the incorporation of small, strained aliphatic rings has emerged as a premier bioisosteric replacement strategy . Specifically, the 3-(1-Methylcyclopropyl)azetidine motif offers a profound structural advantage when optimizing a lead candidate's target binding:

  • Entropic Pre-organization (The Causality of Affinity): The azetidine core inherently lowers the pKa of the amine compared to piperidine, improving the molecule's safety profile. However, an unsubstituted azetidine often loses critical van der Waals interactions. By appending a 1-methylcyclopropyl group, the steric clash between the cyclopropyl ring and the azetidine protons severely restricts the puckering of the four-membered ring. This locks the exit vector into a rigid, bioactive conformation, drastically reducing the entropic penalty upon target binding.

  • Enthalpic Gains in the Selectivity Pocket: The spiro-like bulk of the 1-methylcyclopropyl group projects the methyl moiety perfectly into deep, hydrophobic selectivity pockets (such as the ATP-binding site of Janus Kinases, JAK1/2), driving enthalpic binding without inflating the overall LogD.

Comparative Performance Analysis

To objectively validate the efficacy of the 3-(1-Methylcyclopropyl)azetidine motif, we compared a prototype JAK1 kinase inhibitor candidate against two structural analogs: one containing a standard piperidine ring, and one containing an unsubstituted azetidine ring.

Quantitative Data Summary
CandidateStructural MotifBiochemical IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)SPR K_d (nM)Residence Time (min)LogD (pH 7.4)
Candidate A Piperidine (Standard)12.5145.08.2153.8
Candidate B Azetidine (Unsubstituted)45.0320.028.5< 52.1
Candidate C 3-(1-Methylcyclopropyl)azetidine1.88.50.91202.6

Application Scientist Insight: Candidate B (Unsubstituted Azetidine) successfully lowers LogD but suffers a massive drop in potency due to the loss of hydrophobic contacts. Candidate C (3-(1-Methylcyclopropyl)azetidine) not only rescues this potency but enhances it by an order of magnitude. Crucially, the rigidified geometry of Candidate C decreases the dissociation rate ( koff​ ), extending the target Residence Time ( τ ) from 15 minutes to 120 minutes. In clinical development, prolonged residence time is often a superior predictor of in vivo efficacy than thermodynamic affinity alone.

Experimental Workflows & Self-Validating Protocols

To rigorously prove these binding metrics, we employ two orthogonal, self-validating experimental systems: Surface Plasmon Resonance (SPR) for cell-free kinetic profiling, and NanoBRET for live-cell target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is the gold standard for resolving affinity ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS at a flow rate of 10 µL/min for 7 minutes.

  • Kinase Immobilization (Causality Check): Dilute the target kinase in 10 mM Sodium Acetate (pH 5.5). Why pH 5.5? The isoelectric point (pI) of most kinase domains is ~6.5–7.5. Pre-concentrating at pH 5.5 ensures a net positive charge on the protein, driving electrostatic attraction to the negatively charged dextran matrix before covalent crosslinking. Target an immobilization level of ~5000 Response Units (RU).

  • Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Injection (Multi-Cycle Kinetics): Inject Candidate C at a concentration series (0.1 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) at a high flow rate of 50 µL/min to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Data Fitting & Self-Validation: Fit the sensorgrams to a 1:1 Langmuir binding model. Self-Validating System: Continuously cross-reference the experimental maximum response ( Rmax​ ) against the theoretical Rmax​ . A drastic drop indicates protein denaturation on the chip.

SPR_Workflow A 1. Surface Activation (EDC/NHS) B 2. Kinase Immobilization (Amine Coupling) A->B Flow 10 µL/min C 3. Surface Quenching (Ethanolamine) B->C Target 5000 RU D 4. Analyte Injection (Multi-cycle Kinetics) C->D Wash & Stabilize E 5. Data Fitting (1:1 Langmuir Model) D->E Calculate kon, koff

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.
Protocol 2: NanoBRET Intracellular Target Engagement

Biochemical assays run at artificially low ATP concentrations (10–100 µM) often inflate inhibitor potency. In live cells, ATP concentrations reach 1–5 mM. NanoBRET evaluates whether the 3-(1-methylcyclopropyl)azetidine motif provides enough binding enthalpy to overcome this physiological ATP competition .

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target Kinase fused to NanoLuc® luciferase. Plate cells in 96-well white plates at 2×104 cells/well and incubate for 24 hours.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer at its experimentally determined Kd,app​ concentration. Immediately add Candidate C in a 10-point dose-response titration.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow the system to reach equilibrium.

  • Substrate Addition & Self-Validation: Add the NanoLuc substrate (furimazine) along with an extracellular NanoLuc inhibitor. Self-Validating System: The extracellular inhibitor instantly quenches any luminescent signal originating from dead or lysed cells, guaranteeing that all collected BRET data represents true intracellular target engagement within intact membranes.

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio to determine the cellular IC50​ .

NanoBRET cluster_0 Absence of Inhibitor cluster_1 Presence of 3-(1-Methylcyclopropyl)azetidine K_NL Kinase-NanoLuc Tracer Fluorescent Tracer K_NL->Tracer Binds BRET High BRET Signal Tracer->BRET Energy Transfer K_NL2 Kinase-NanoLuc Inhibitor Inhibitor Candidate K_NL2->Inhibitor High Affinity Binding NoBRET Loss of BRET Signal Inhibitor->NoBRET Tracer Displaced

NanoBRET target engagement principle demonstrating competitive tracer displacement.

Conclusion

The integration of the 3-(1-Methylcyclopropyl)azetidine motif represents a masterclass in structure-based drug design. By combining the low basicity and reduced lipophilicity of the azetidine ring with the rigid, target-complementary steric bulk of the methylcyclopropyl group, medicinal chemists can drive both enthalpic affinity and prolonged residence time. As validated by orthogonal SPR and NanoBRET workflows, this bioisostere effectively bridges the gap between biochemical potency and physiological cellular efficacy.

References

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology Source: PubMed (NIH) URL: [Link]

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